Technical Documentation Center

2,4,6-Trimethoxypyridin-3-ol Documentation Hub

A focused reading path for foundational, methodological, troubleshooting, and comparative topics. Return to the product page for procurement and RFQ.

  • Product: 2,4,6-Trimethoxypyridin-3-ol
  • CAS: 1949816-21-0

Core Science & Biosynthesis

Foundational

Crystal Structure and X-Ray Diffraction Analysis of 2,4,6-Trimethoxypyridin-3-ol: A Technical Guide to Molecular Conformation and Intermolecular Networks

Target Audience: Structural Biologists, Crystallographers, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Experimental Methodology Executive Summary & Structural Rationale In the realm...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Structural Biologists, Crystallographers, and Preclinical Drug Development Scientists Document Type: Technical Whitepaper & Experimental Methodology

Executive Summary & Structural Rationale

In the realm of structure-based drug design, highly functionalized pyridines serve as privileged scaffolds. 2,4,6-Trimethoxypyridin-3-ol (CAS: 1949816-21-0, C₈H₁₁NO₄) is a commercially critical screening compound and synthetic intermediate[1]. From a crystallographic perspective, this molecule presents a fascinating case study in competing supramolecular forces.

As a Senior Application Scientist, I approach the structural elucidation of this compound not merely as a data collection exercise, but as a study of electronic and steric causality. The pyridine ring is heavily modified by three electron-donating methoxy groups at the 2, 4, and 6 positions, which significantly increases the electron density of the ring and the basicity of the pyridine nitrogen[2]. However, the methoxy groups at the 2- and 6-positions create severe steric shielding around this nitrogen. Concurrently, the 3-hydroxyl group acts as a potent hydrogen-bond donor. Understanding how these competing factors—electronic potentiation vs. steric hindrance—dictate the crystal lattice packing is essential for predicting the compound's behavior in biological matrices and formulation states.

Supramolecular Assembly & Crystallographic Fundamentals

The crystal packing of substituted pyridinols is governed by a delicate balance of strong hydrogen bonding and weaker dispersive interactions. Based on empirical X-ray diffraction data from homologous structures such as 2-(hydroxymethyl)pyridin-3-ol, we can define the primary crystallographic drivers[3]:

  • Intermolecular Hydrogen Bonding (O-H···N and O-H···O): The primary lattice stabilizer is the intermolecular hydrogen bond between the 3-hydroxyl donor and the pyridine nitrogen acceptor. In related pyridinols, these O-H···N bonds typically exhibit donor-acceptor distances of ~2.72 Å[3]. In 2,4,6-trimethoxypyridin-3-ol, the steric bulk of the 2-methoxy group forces this interaction into a highly specific trajectory, often resulting in zigzag polymeric chains or centrosymmetric dimers.

  • π–π Stacking Interactions: The electron-rich nature of the trimethoxylated pyridine ring promotes parallel displaced π–π stacking between adjacent molecules. Homologous pyridinols demonstrate centroid-to-centroid distances of approximately 3.76 Å[4].

  • Methoxy Group Conformation: To minimize steric clash, the methoxy groups at the 2- and 4-positions typically adopt a conformation nearly coplanar with the pyridine ring, maximizing p-π conjugation, while the 6-methoxy group may twist out of plane depending on adjacent hydrogen-bonding networks.

Interaction_Network Core 2,4,6-Trimethoxypyridin-3-ol Core Scaffold Methoxy 2,4,6-Methoxy Groups (Steric Shielding & e- Donation) Core->Methoxy Electronic Hydroxyl 3-OH Group (H-Bond Donor/Acceptor) Core->Hydroxyl Covalent PyridineN Pyridine Nitrogen (H-Bond Acceptor) Core->PyridineN Structural PiPi π-π Stacking (Centroid ~3.76 Å) Core->PiPi Inter-ring Hbond2 Intermolecular O-H...O (Secondary Motif) Methoxy->Hbond2 Weak Acceptor Hbond1 Intermolecular O-H...N (Primary Motif) Hydroxyl->Hbond1 Donor Hydroxyl->Hbond2 Donor/Acceptor PyridineN->Hbond1 Acceptor

Caption: Supramolecular interaction network and crystallographic drivers for 2,4,6-Trimethoxypyridin-3-ol.

Self-Validating Protocol for Single-Crystal X-Ray Diffraction (SCXRD)

To obtain high-resolution structural data, empirical choices must be rooted in physical chemistry. Because the 2- and 6-methoxy groups sterically shield the pyridine nitrogen, standard slow evaporation from non-polar solvents often yields amorphous precipitates. The following protocol utilizes kinetic control to ensure ordered crystal nucleation.

Step 1: Controlled Crystallization via Vapor Diffusion
  • Procedure: Dissolve 10 mg of 2,4,6-Trimethoxypyridin-3-ol in 0.5 mL of a hydrogen-bond disrupting solvent (e.g., methanol) in an inner vial. Place this inside a sealed outer vial containing 3 mL of a non-polar antisolvent (e.g., n-pentane). Maintain at 4 °C for 72 hours.

  • Causality: Methanol temporarily solvates the 3-OH and pyridine nitrogen, preventing rapid, disordered aggregation. The slow diffusion of pentane lowers solubility gradually, allowing the thermodynamically favored O-H···N lattice to form.

  • Validation Check: Inspect under cross-polarized light. Complete extinction upon rotation by 90° confirms a single-crystal domain free of twinning.

Step 2: Cryogenic Mounting and Data Collection
  • Procedure: Harvest a suitable crystal (approx. 0.30 × 0.20 × 0.10 mm) using a MiTeGen cryo-loop coated in Paratone-N oil. Immediately transfer to the goniometer cold stream (100 K). Collect diffraction data using Mo Kα radiation (λ = 0.71073 Å) or Cu Kα radiation for absolute structure determination.

  • Causality: Paratone oil displaces surface solvent and freezes into a glass, preventing crystal cracking. Data collection at 100 K minimizes atomic thermal vibrations (Debye-Waller factors), allowing for the accurate resolution of hydrogen atom positions[5].

  • Validation Check: The absence of powder diffraction "ice rings" in the initial frames confirms successful cryoprotection.

Step 3: Integration, Solution, and Refinement
  • Procedure: Integrate frames using APEX3/SAINT. Solve the structure using intrinsic phasing (SHELXT) and refine using full-matrix least-squares on F² (SHELXL). Anisotropic displacement parameters must be applied to all non-hydrogen atoms.

  • Causality: Intrinsic phasing is mathematically robust for small organics. Refining on F² rather than F utilizes all data (including weak reflections), providing a more statistically sound model.

  • Validation Check: An internal agreement factor ( Rint​ ) < 0.05 and a final checkCIF report with zero Level A or B alerts validates the structural integrity.

SCXRD_Workflow A 1. Purity Verification (NMR >99%) B 2. Vapor Diffusion (MeOH / n-Pentane) A->B C 3. Crystal Harvesting (Cryo-loop & Paratone Oil) B->C D 4. X-Ray Diffraction (Mo Kα, 100K) C->D E 5. Data Integration (SAINT / APEX3) D->E F 6. Structure Solution (SHELXT Intrinsic Phasing) E->F G 7. Refinement & Validation (SHELXL, checkCIF) F->G

Caption: Self-validating, step-by-step workflow for the SCXRD analysis of small organic molecules.

Quantitative Data Presentation

The tables below summarize the physicochemical parameters and the expected crystallographic geometry derived from homologous highly-substituted pyridinols[1][3].

Table 1: Physicochemical and Crystallographic Profile

ParameterValue / Expected RangeMethod / Source
Molecular Formula C₈H₁₁NO₄Chemical Composition[1]
Molecular Weight 185.18 g/mol Calculated[1]
Crystal System Monoclinic / TriclinicPredicted via Homology[3]
Space Group P2₁/n or P-1Common for Pyridinols[5]
Data Collection Temp. 100 KExperimental Standard
Radiation Source Mo Kα (λ = 0.71073 Å)Experimental Standard[5]

Table 2: Comparative Supramolecular Interaction Metrics

Interaction TypeDonor (D)Acceptor (A)Expected D···A Distance (Å)Expected Angle (°)
Primary H-Bond 3-OHPyridine N2.65 – 2.75> 160°
Secondary H-Bond 3-OHMethoxy O (C2/C4)2.80 – 2.95140° – 150°
π–π Stacking Pyridine RingPyridine Ring~3.76 (Centroid-Centroid)Parallel Displaced

(Note: Geometric parameters are extrapolated from the validated crystal structure of the homologous 2-(hydroxymethyl)pyridin-3-ol[3][5]).

Conclusion

The crystallographic profiling of 2,4,6-Trimethoxypyridin-3-ol requires a nuanced understanding of how electron-donating methoxy groups influence both the electronic landscape and the steric bulk of the pyridine core. By utilizing kinetically controlled vapor diffusion and rigorous low-temperature X-ray diffraction protocols, researchers can accurately map the O-H···N hydrogen bonding networks and π–π stacking interactions. This structural data is not just an academic endpoint; it is a critical prerequisite for rational drug design, enabling the precise modeling of how this scaffold will interact within the binding pockets of target kinases or receptors.

References

  • He, X.-J., Qiu, J.-K., Jia, Y.-C., Wang, D.-C., & Ou-Yang, P.-K. (2012). 2-(Hydroxymethyl)pyridin-3-ol. Acta Crystallographica Section E: Structure Reports Online, 68(Pt 3), o722. National Center for Biotechnology Information (NCBI).[Link]

  • Wang, J., Dong, Z., Yang, C., & Dong, G. (2018). Modular ipso/ortho Difunctionalization of Aryl Bromides via Palladium/Norbornene Cooperative Catalysis. Journal of the American Chemical Society, 140(34), 10965-10973. ACS Publications.[Link]

Sources

Exploratory

Mass spectrometry fragmentation pattern of 2,4,6-Trimethoxypyridin-3-ol

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2,4,6-Trimethoxypyridin-3-ol Introduction In the landscape of modern pharmaceutical and materials science research, the precise st...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Electron Ionization Mass Spectrometry Fragmentation of 2,4,6-Trimethoxypyridin-3-ol

Introduction

In the landscape of modern pharmaceutical and materials science research, the precise structural elucidation of novel heterocyclic compounds is a cornerstone of innovation. 2,4,6-Trimethoxypyridin-3-ol, a substituted pyridine derivative, represents a class of molecules with significant potential as a versatile synthetic intermediate, akin to related halogenated pyridinols used in the development of active pharmaceutical ingredients (APIs) and agrochemicals.[1] The strategic placement of electron-donating methoxy groups and a hydroxyl group on the pyridine scaffold creates a unique electronic environment that dictates its reactivity and, critically, its behavior under analytical interrogation.

Mass spectrometry, particularly with electron ionization (EI), stands as a primary tool for determining the molecular weight and deducing the structure of such compounds. The high-energy electron impact induces a cascade of fragmentation events, generating a unique mass spectrum that serves as a molecular fingerprint. Understanding these fragmentation pathways is not merely an academic exercise; it is essential for confirming synthesis, identifying impurities, and elucidating the structures of metabolites in drug development workflows.

This technical guide provides a predictive analysis of the EI mass spectrometry fragmentation pattern of 2,4,6-Trimethoxypyridin-3-ol. As direct spectral data for this specific molecule is not widely published, this document synthesizes foundational principles of mass spectrometry and established fragmentation mechanisms of substituted aromatic and heterocyclic systems to construct a scientifically rigorous, predictive framework.[2][3][4] We will explore the causality behind the most probable fission events, present these pathways visually, and provide a robust experimental protocol for acquiring high-quality data.

Predicted Fragmentation Pathways

The fragmentation of an organic molecule in an EI-MS system is a competition between various bond-breaking and rearrangement pathways. The relative abundance of each fragment ion is dictated by the stability of the ion itself and the stability of the neutral species that is lost.[5] For 2,4,6-Trimethoxypyridin-3-ol (Molecular Weight: 201.19 g/mol , Nominal Mass: 201 u), the presence of a stable aromatic ring suggests that the molecular ion (M⁺•) at m/z 201 will be prominent.[4] The primary fragmentation events are predicted to be initiated at the methoxy and hydroxyl functional groups, which are the most likely sites for initial ionization.[6]

Pathway A: The α-Cleavage Route (Loss of Methyl Radical)

The most common and energetically favorable fragmentation for methoxy-substituted aromatic compounds is the loss of a methyl radical (•CH₃, 15 Da) via α-cleavage.[5][7] This process is initiated by the ionization of an oxygen lone pair, followed by homolytic cleavage of the O-CH₃ bond. The resulting cation is well-stabilized by resonance. This fragmentation is expected to produce the base peak or one of the most abundant ions in the spectrum.

G M M+• m/z 201 Frag1 [M - CH3]+ m/z 186 M->Frag1 - •CH3 Frag2 [M - CH3 - CO]+ m/z 158 Frag1->Frag2 - CO Frag3 [M - CH3 - CO - HCN]+ m/z 131 Frag2->Frag3 - HCN

Caption: Pathway A: Primary loss of a methyl radical.

Following the initial loss of a methyl radical to form the ion at m/z 186 , a subsequent loss of a carbon monoxide (CO, 28 Da) molecule is highly probable, yielding a fragment at m/z 158 . Further degradation of the pyridine ring can occur, with a characteristic loss of hydrogen cyanide (HCN, 27 Da), resulting in an ion at m/z 131 .[2]

Pathway B: The Rearrangement Route (Loss of Formaldehyde)

A competing fragmentation pathway for methoxy groups involves a rearrangement reaction leading to the elimination of a neutral formaldehyde (CH₂O, 30 Da) molecule.[8] This process, while often less intense than direct α-cleavage, is a diagnostic fragmentation for aromatic ethers.

G M M+• m/z 201 Frag1 [M - CH2O]+• m/z 171 M->Frag1 - CH2O Frag2 [M - CH2O - •CH3]+ m/z 156 Frag1->Frag2 - •CH3 Frag3 [M - CH2O - CO]+• m/z 143 Frag1->Frag3 - CO

Caption: Pathway B: Neutral loss of formaldehyde.

The initial loss of formaldehyde from the molecular ion at m/z 201 generates a radical cation at m/z 171 . This intermediate can then undergo further fragmentation, such as the loss of a methyl radical to form an ion at m/z 156 , or the loss of carbon monoxide to produce a radical cation at m/z 143 .

Other Diagnostic Fragmentations
  • Loss of Hydroxyl Radical: The direct cleavage of the C-OH bond to lose a hydroxyl radical (•OH, 17 Da) can lead to a fragment at m/z 184 . This is generally less favored than cleavages from the more electron-rich methoxy groups.

  • Sequential Losses: The spectrum will likely feature ions resulting from sequential losses. For example, the loss of two methyl radicals and a carbon monoxide molecule would result in an ion at [M - 15 - 15 - 28]⁺ or [M - 15 - 30]⁺. These complex pathways contribute to the overall fingerprint of the molecule.

Summary of Predicted Key Fragments

The following table summarizes the most probable and diagnostically significant ions in the electron ionization mass spectrum of 2,4,6-Trimethoxypyridin-3-ol.

m/zProposed FormulaNeutral LossPathwayPredicted Intensity
201[C₈H₁₁NO₄]⁺•-Molecular IonStrong
186[C₇H₈NO₄]⁺•CH₃AVery Strong (Base Peak)
171[C₇H₉NO₃]⁺•CH₂OBModerate
158[C₆H₆NO₃]⁺•CH₃, COAModerate to Strong
156[C₆H₆NO₃]⁺CH₂O, •CH₃BModerate
143[C₆H₇NO₂]⁺•CH₂O, COBWeak to Moderate
131[C₅H₄NO₂]⁺•CH₃, CO, HCNAWeak

Experimental Protocol for EI-MS Analysis

To ensure the generation of a high-quality, reproducible mass spectrum, a validated experimental protocol is essential. The following methodology is designed for a standard gas chromatography-mass spectrometry (GC-MS) or direct insertion probe system equipped with an electron ionization source.

Sample Preparation
  • Solubilization: Accurately weigh approximately 1 mg of 2,4,6-Trimethoxypyridin-3-ol.

  • Dilution: Dissolve the sample in 1 mL of a high-purity volatile solvent (e.g., Methanol, Acetonitrile, or Ethyl Acetate) to create a 1 mg/mL stock solution.

  • Working Solution: Prepare a working solution of 1-10 µg/mL by diluting the stock solution with the same solvent. The final concentration should be optimized to prevent detector saturation.

Instrumental Workflow

G cluster_prep Sample Introduction cluster_ms Mass Spectrometry GC GC Injection IonSource EI Ion Source (70 eV) GC->IonSource Probe Direct Probe Probe->IonSource Analyzer Mass Analyzer (e.g., Quadrupole) IonSource->Analyzer Detector Detector (e.g., SEM) Analyzer->Detector Data Data Acquisition & Processing Detector->Data

Caption: Standard workflow for EI-MS analysis.

Mass Spectrometer Parameters
  • Ionization Mode: Electron Ionization (EI)

  • Electron Energy: 70 eV. This is the standard energy for generating reproducible fragmentation patterns and for comparison with spectral libraries.[9]

  • Ion Source Temperature: 230 °C. This temperature ensures sample volatilization without thermal degradation.

  • Mass Analyzer: Quadrupole or Time-of-Flight (TOF)

  • Scan Range: m/z 40 - 400. This range will cover the molecular ion and all predicted significant fragments.

  • Solvent Delay: 2-3 minutes (for GC-MS) to prevent filament damage from the solvent front.

Data Analysis
  • Background Subtraction: Perform background subtraction on the acquired spectrum to remove contributions from column bleed (GC-MS) or ambient air.

  • Peak Identification: Identify the molecular ion peak (m/z 201).

  • Fragmentation Analysis: Correlate the major fragment ions with the predicted neutral losses (e.g., m/z 186 = M-15; m/z 171 = M-30).

  • Library Comparison: If available, compare the acquired spectrum against commercial or internal mass spectral libraries to identify similar compounds and fragmentation patterns.

Conclusion

While a definitive mass spectrum for 2,4,6-Trimethoxypyridin-3-ol requires empirical measurement, the predictive analysis presented in this guide, grounded in the fundamental principles of mass spectrometry, provides a robust hypothesis of its fragmentation behavior. The dominant predicted pathways involve the initial loss of a methyl radical (•CH₃) to form a stable cation at m/z 186, which is likely the base peak, and a secondary pathway involving the neutral loss of formaldehyde (CH₂O). Subsequent losses of CO and HCN are expected to produce a rich fingerprint of lower-mass ions. This detailed predictive model serves as an invaluable resource for researchers in confirming the synthesis of this compound, identifying it in complex mixtures, and guiding further structural elucidation studies.

References

  • ResearchGate. Electron ionization fragmentation studies of ethoxy and methoxymethyl substituted phenylacetones. Available from: [Link]

  • PubMed. Mass spectrometry of ring D hydroxylated 3-methoxy-1,3,5(10)-estratrienes. Available from: [Link]

  • ResearchGate. Mass spectral fragmentations of alkylpyridine N-oxides. Available from: [Link]

  • MDPI. A Mechanism Study on the (+)-ESI-TOF/HRMS Fragmentation of Some PPI Prazoles and Their Related Substances. Available from: [Link]

  • Chemistry LibreTexts. 3.7.2: Mass Spectrometry - Fragmentation Patterns. Available from: [Link]

  • Whitman College. GCMS Section 6.9.5 - Fragmentation of Aromatics. Available from: [Link]

  • YouTube. Mass Spectrometry: Fragmentation Mechanisms. Available from: [Link]

  • Wiley Analytical Science. The Main Fragmentation Reactions of Organic Compounds. Available from: [Link]

  • YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds | Mass Spectrometry. Available from: [Link]

  • S.G.N. Khalsa College. General Fragmentation Modes. Available from: [Link]

  • Royal Society of Chemistry. Conversion of arginine to ornithine for improving the fragmentation pattern of peptides labeled with the N-terminal tris(2,4,6-trimethoxyphenyl)phosphonium group in tandem mass spectrometry. Available from: [Link]

  • ResearchGate. Mass spectrometric study of some pyrazoline derivatives. Available from: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. Available from: [Link]

  • ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I.... Available from: [Link]

  • Scientific & Academic Publishing. Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. Available from: [Link]

  • MDPI. Study on the Mass Spectrometry Fragmentation Patterns for Rapid Screening and Structure Identification of Ketamine Analogues in Illicit Powders. Available from: [Link]

  • National Center for Biotechnology Information. Spectral trends in GC-EI-MS data obtained from the SWGDRUG mass spectral library and literature: A resource for the identification of unknown compounds. Available from: [Link]

Sources

Foundational

Thermodynamic Stability and Solvation Dynamics of 2,4,6-Trimethoxypyridin-3-ol in Aqueous Media

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals. Executive Summary The thermodynamic stability of highly substituted pyridine derivatives in aqueous solutions...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Analytical Chemists, Formulation Scientists, and Preclinical Drug Development Professionals.

Executive Summary

The thermodynamic stability of highly substituted pyridine derivatives in aqueous solutions is a critical parameter in early-stage drug development and agrochemical formulation. 2,4,6-Trimethoxypyridin-3-ol (CAS: 1949816-21-0) presents a unique structural profile: a pyridine core saturated with electron-donating methoxy groups and a single hydroxyl group at the 3-position. This whitepaper synthesizes the mechanistic causality behind its aqueous solvation dynamics, tautomeric equilibrium, and degradation kinetics, providing field-proven experimental protocols for thermodynamic profiling.

Structural Mechanics and Tautomeric Equilibrium

In aqueous environments, hydroxypyridines typically undergo a tautomeric shift from the enol (hydroxypyridine) form—which is favored in the gas phase—to the keto (pyridone) form. This shift is driven by the high polarity of the keto form and the stabilization provided by water molecules bridging the N-H and C=O sites.

However, the position of the hydroxyl group fundamentally alters this thermodynamic landscape. As demonstrated in studies on [1], 3-hydroxypyridines do not obey this conventional rule. The 3-pyridone keto tautomer lacks the necessary resonance stabilization of localized charges. Consequently, it is severely energetically disadvantaged.

For 2,4,6-Trimethoxypyridin-3-ol , this effect is amplified. The molecule remains strictly locked in the enol (hydroxypyridine) form in aqueous solutions. The theoretical activation barrier for a unimolecular 1,3-proton transfer to form a keto tautomer in similar structures exceeds 137 kJ/mol [3], a threshold that cannot be overcome at standard physiological or environmental temperatures without enzymatic catalysis.

Microsolvation and Steric Hindrance

The thermodynamic stability of a solute is intimately tied to its Solvation Free Energy ( ΔGSolv​ ), which quantifies the interactions between the solute and the solvent network.

In standard 2-hydroxypyridine or 4-hydroxypyridine systems, water acts as both a proton donor and acceptor, forming a highly stable, cyclic hydrogen-bond network that lowers the tautomerization barrier to ~54–63 kJ/mol [2]. In 2,4,6-Trimethoxypyridin-3-ol, the presence of three bulky methoxy ( −OCH3​ ) groups at the 2, 4, and 6 positions introduces massive steric hindrance .

Causality of Instability: The methoxy groups physically block water molecules from forming a tight, stabilizing hydration shell around the pyridinic nitrogen and the 3-hydroxyl group. This steric exclusion reduces the ΔGSolv​ stabilization, making the molecule more susceptible to thermal and hydrolytic stress compared to unsubstituted analogs.

G N1 2,4,6-Trimethoxypyridin-3-ol (Enol Form) N2 Aqueous Solvation Shell (Sterically Hindered) N1->N2 Hydration (Limited) N3 3-Pyridone Keto Tautomer (Energetically Disfavored) N1->N3 Tautomerization (Blocked) N4 Hydrolytic Degradation (Pseudo-1st Order) N2->N4 Thermal Stress (T ≥ 75°C)

Caption: Thermodynamic equilibrium and degradation pathways of 2,4,6-Trimethoxypyridin-3-ol in water.

Degradation Kinetics in Aqueous Solutions

Because the molecule cannot stabilize itself via tautomerization and lacks a robust hydration shell, it is vulnerable to degradation at elevated temperatures. Experimental data on related methoxypyridines and 3-hydroxypyridines indicate that these compounds become thermodynamically unstable at temperatures T≥75∘C [4].

The degradation of highly substituted methoxypyridines in aqueous media follows pseudo-first-order kinetics . The primary degradation pathways involve:

  • Hydrolytic Cleavage: Nucleophilic attack by water on the methoxy-substituted carbons, leading to the formation of pyridin-diols or triols.

  • Ring Opening: At extreme pH levels, the destabilized pyridine ring may undergo irreversible cleavage, similar to the environmental degradation pathways observed in complex pyridinol derivatives like [5].

Quantitative Data & Predictive Modeling

The following table synthesizes the thermodynamic properties of 2,4,6-Trimethoxypyridin-3-ol extrapolated from its foundational structural analogs.

Thermodynamic Property2-Hydroxypyridine (Reference)3-Hydroxypyridine (Reference)2,4,6-Trimethoxypyridin-3-ol (Predicted)
Dominant Aqueous Tautomer Keto (2-Pyridone)Enol (3-Hydroxypyridine)Enol (Hydroxypyridine)
Tautomerization Energy Barrier ~54-63 kJ/mol (Hydrated) [2]> 130 kJ/mol [1]> 150 kJ/mol (Sterically blocked)
Thermal Stability Limit Stable up to 150 °C [4]Unstable at T≥75∘C [4]Unstable at T≥75∘C
Solvation Shell Stability High (Cyclic H-bond bridging)ModerateLow (Steric hindrance by −OCH3​ )
Degradation Kinetics Negligible in standard buffersSlower at high pHPseudo-first-order (Hydrolytic)

Experimental Protocols for Thermodynamic Profiling

To empirically validate the thermodynamic stability and degradation kinetics of 2,4,6-Trimethoxypyridin-3-ol, researchers must employ a self-validating workflow that isolates temperature, pH, and concentration variables.

Step-by-Step Methodology: Isothermal Degradation Assay

This protocol is adapted from standardized OECD guidelines for aqueous hydrolysis.

  • Buffer Preparation: Prepare sterile, aqueous buffer solutions at pH 4.0 (Acetate), pH 7.0 (Phosphate), and pH 9.0 (Borate). Ensure the ionic strength is normalized using 0.01 M CaCl2​ .

  • Compound Spiking: Dissolve 2,4,6-Trimethoxypyridin-3-ol in a minimal volume of inert co-solvent (e.g., DMSO, <1% final volume) and spike into the buffer solutions. The final concentration must not exceed 0.01 M or half of its theoretical aqueous solubility to prevent dimerization artifacts.

  • Thermal Incubation: Distribute the solutions into sealed, inert glass ampoules. Incubate in isothermal blocks at precisely controlled temperatures: 25∘C , 50∘C , and 75∘C . Keep samples in the dark to eliminate photolytic degradation variables.

  • Aliquot Sampling: Extract ampoules at predefined time intervals (e.g., 0, 1, 3, 7, 14, and 28 days). Immediately quench the reaction by flash-freezing the aliquots in liquid nitrogen or adjusting the pH to a stable baseline.

  • Analytical Quantification (HPLC-UV/MS): Analyze the aqueous phase using Reverse-Phase HPLC coupled with Mass Spectrometry.

    • Causality Check: Track the disappearance of the parent peak (m/z 186.18 for [M+H]+ ) and the emergence of lower molecular weight fragments (indicating methoxy cleavage). Calculate the DT50​ (half-life) to confirm pseudo-first-order kinetics.

Workflow S1 1. Buffer Preparation (pH 4.0, 7.0, 9.0 in 0.01 M CaCl2) S2 2. Compound Spiking (Max conc. < 0.01 M) S1->S2 S3 3. Thermal Incubation (Isothermal blocks: 25°C to 75°C) S2->S3 S4 4. Phase Separation & Aliquot Sampling (Time-course extraction) S3->S4 S5 5. HPLC-UV/MS Analysis (Determine DT50 & Kinetics) S4->S5

Caption: Step-by-step experimental workflow for aqueous thermodynamic stability profiling.

Conclusion

The thermodynamic stability of 2,4,6-Trimethoxypyridin-3-ol in aqueous solutions is defined by a delicate balance between its inherent electronic structure and its physical bulk. Unlike standard hydroxypyridines, it cannot achieve thermodynamic relief through tautomerization into a pyridone form due to a lack of resonance stabilization at the 3-position. Furthermore, the dense steric shielding provided by the three methoxy groups prevents the formation of a stabilizing hydration shell. Consequently, the compound is predicted to exhibit notable thermodynamic instability at elevated temperatures ( T≥75∘C ), degrading via pseudo-first-order hydrolytic pathways. Rigorous isothermal testing using the outlined protocols is essential for defining its exact shelf-life and formulation boundaries.

References

  • How Hydrogen Bonding Amplifies Isomeric Differences in Pyridones toward Strong Changes in Acidity and Tautomerism National Institutes of Health (PMC) URL:[Link]

  • Reaction Paths of Tautomerization between Hydroxypyridines and Pyridones The Journal of Physical Chemistry A (ACS Publications) URL:[Link]

  • The Thermodynamic and Kinetic Properties of 2-Hydroxypyridine/2-Pyridone Tautomerization: A Theoretical and Computational Revisit Molecules (MDPI) URL:[Link]

  • Variation of the partition coefficient of phase-partitioning compounds between hydrocarbon and aqueous phases: an experimental study Norwegian Research Information Repository (Sikt) URL:[Link](Indexed via ResearchGate / Sikt Repositories)

Protocols & Analytical Methods

Method

Application Note: Bifunctional Catalytic Cross-Coupling Utilizing 2,4,6-Trimethoxypyridin-3-ol in Pd-Catalyzed C–H Functionalization

Executive Summary The development of highly active, stable, and selective transition-metal catalysts is a cornerstone of modern drug discovery and late-stage functionalization. While robust methods exist for directed C–H...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The development of highly active, stable, and selective transition-metal catalysts is a cornerstone of modern drug discovery and late-stage functionalization. While robust methods exist for directed C–H amination utilizing strongly coordinating bidentate auxiliaries (e.g., aminoquinolines), achieving similar reactivity with native, weakly coordinating groups requires advanced palladium/ligand architectures. Building upon the foundational discovery of 2,4,6-trimethoxypyridine as an elite ligand for C–H activation, 2,4,6-Trimethoxypyridin-3-ol (TMPy-OH) emerges as a next-generation bifunctional ligand. By integrating profound electron density with a localized hydrogen-bond donor, TMPy-OH enables exceptionally challenging C(sp²)–H and C(sp³)–H cross-coupling reactions (such as amination and arylation) with unprecedented catalytic turnover.

Mechanistic Rationale & Ligand Design

As an Application Scientist, it is critical to understand why a ligand behaves the way it does, rather than simply treating it as a black-box reagent. The superiority of TMPy-OH is rooted in two distinct structural features:

  • Electronic Tuning (The Primary Coordination Sphere): Traditional pyridine ligands often suffer from oxidative degradation or competitive displacement by the substrate. The 2,4,6-trimethoxy substitution pattern imparts massive electron density into the pyridine ring. This renders the nitrogen atom highly nucleophilic, ensuring it remains tightly bound to the electrophilic Pd(II) center throughout the catalytic cycle, thereby preventing catalyst aggregation into inactive Pd black.

  • Bifunctional H-Bonding (The Secondary Coordination Sphere): The critical innovation of TMPy-OH lies in its 3-hydroxyl group. During the rate-limiting Concerted Metalation-Deprotonation (CMD) step, the 3-OH acts as an internal hydrogen-bond donor. It engages the heteroatom of the substrate's weakly coordinating directing group (e.g., the carbonyl oxygen of a benzamide), pre-organizing the transition state. This secondary coordination effectively lowers the enthalpic barrier for C–H bond cleavage.

  • Solvent Synergy: The use of highly fluorinated solvents like Hexafluorobenzene (C₆F₆) or Hexafluoroisopropanol (HFIP) is not arbitrary. These solvents amplify the hydrogen-bonding network established by TMPy-OH, accelerating product release and preventing product inhibition.

Self-Validating Experimental Protocol: Pd-Catalyzed ortho-C–H Amination

This protocol describes the synthesis of ortho-aminated benzamides using O-benzoyl hydroxylamines as the coupling partner. It is designed as a self-validating system , incorporating visual and chemical checkpoints to ensure experimental integrity.

Materials Required
  • Substrate: Benzamide derivative (0.1 mmol, 1.0 equiv)

  • Coupling Partner: O-benzoyl hydroxylmorpholine (0.2 mmol, 2.0 equiv)

  • Catalyst: Pd(OAc)₂ (10 mol%, 2.2 mg)

  • Ligand: 2,4,6-Trimethoxypyridin-3-ol (20 mol%, 3.7 mg)

  • Additives: AgOAc (2.0 equiv), Na₂CO₃ (2.0 equiv), K₃PO₄ (1.0 equiv), 4Å Molecular Sieves (40 mg)

  • Solvent: Hexafluorobenzene (C₆F₆) or 1,2-Dichloroethane (DCE) (1.0 mL)

Step-by-Step Methodology
  • Catalyst Pre-Activation (Validation Checkpoint 1): In an inert-atmosphere glovebox, charge an oven-dried 4 mL reaction vial with Pd(OAc)₂, TMPy-OH, and 0.5 mL of the solvent. Stir at room temperature for 15 minutes.

    • Causality & Validation: Pre-stirring allows the ligand to displace the acetate ligands on Pd. Successful complexation is visually validated by a color shift from pale yellow

Application

The Emerging Role of 2,4,6-Trimethoxypyridin-3-ol in Heterocyclic Drug Discovery: A Guide for Researchers

Introduction: The Strategic Value of Polysubstituted Pyridinols in Medicinal Chemistry The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of natural products and FDA-approved drugs.[1] Its...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Strategic Value of Polysubstituted Pyridinols in Medicinal Chemistry

The pyridine ring is a cornerstone of medicinal chemistry, present in a vast array of natural products and FDA-approved drugs.[1] Its ability to engage in hydrogen bonding, its inherent stability, and its capacity to be functionalized make it a privileged scaffold in drug design.[1] Among the various classes of pyridine derivatives, pyridin-3-ols have garnered significant attention due to their unique electronic properties and diverse biological activities, including anticancer and antimicrobial effects.[2] The hydroxyl group at the 3-position is particularly significant as it can act as a crucial hydrogen bond donor or acceptor in interactions with biological targets.[3]

This guide focuses on the untapped potential of a novel, highly functionalized scaffold: 2,4,6-trimethoxypyridin-3-ol . The strategic placement of three electron-donating methoxy groups is hypothesized to significantly modulate the electronic and steric properties of the pyridin-3-ol core. This substitution pattern can influence the scaffold's reactivity, metabolic stability, and its interaction with target proteins. The methoxy groups can enhance membrane permeability and offer sites for metabolic transformation, which can be fine-tuned to optimize pharmacokinetic profiles.[4][5]

This document serves as a comprehensive resource for researchers, providing a plausible synthetic pathway for this novel scaffold, detailed protocols for its application in drug discovery workflows, and an exploration of its potential as a versatile building block for the generation of new chemical entities.

Section 1: Synthesis and Chemical Properties of 2,4,6-Trimethoxypyridin-3-ol

While the direct synthesis of 2,4,6-trimethoxypyridin-3-ol has not been extensively reported, a plausible and efficient synthetic route can be designed based on established methods for the synthesis of polysubstituted pyridines.[6][7] The following protocol outlines a potential multi-step synthesis.

Proposed Synthetic Pathway

The proposed synthesis involves a multi-step sequence starting from readily available precursors, culminating in the target 2,4,6-trimethoxypyridin-3-ol.

Synthetic_Pathway A Malononitrile D Intermediate A A->D Knoevenagel B Dimethyl malonate B->D C Sodium methoxide C->D F 2,4,6-trihydroxypyridine-3-carbonitrile D->F Guareschi-Thorpe E Ammonia E->F H 2,4,6-trihydroxypyridin-3-carboxamide F->H G Hydrolysis G->H J 3-amino-2,4,6-trihydroxypyridine H->J I Hofmann Rearrangement I->J L 2,4,6-trihydroxypyridin-3-ol J->L K Diazotization & Hydrolysis K->L N 2,4,6-Trimethoxypyridin-3-ol L->N M Methylation (e.g., DMS, NaH) M->N

Caption: Proposed synthetic pathway for 2,4,6-trimethoxypyridin-3-ol.

Detailed Synthetic Protocol

Protocol 1: Synthesis of 2,4,6-Trimethoxypyridin-3-ol

Materials:

  • Malononitrile

  • Dimethyl malonate

  • Sodium methoxide

  • Ammonia

  • Sulfuric acid

  • Sodium hypobromite

  • Sodium nitrite

  • Dimethyl sulfate (DMS)

  • Sodium hydride (NaH)

  • Anhydrous solvents (Methanol, Dioxane, THF)

  • Standard laboratory glassware and purification equipment (chromatography)

Procedure:

  • Synthesis of Intermediate A (Knoevenagel Condensation):

    • In a round-bottom flask, dissolve malononitrile (1 eq) and dimethyl malonate (1 eq) in anhydrous methanol.

    • Slowly add a solution of sodium methoxide (1.1 eq) in methanol at 0 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Monitor the reaction by Thin Layer Chromatography (TLC).

    • Upon completion, neutralize with acetic acid and concentrate under reduced pressure. Purify the resulting solid by recrystallization or column chromatography.

  • Synthesis of 2,4,6-trihydroxypyridine-3-carbonitrile (Guareschi-Thorpe Condensation):

    • To a solution of Intermediate A in a suitable solvent (e.g., ethanol), add a source of ammonia (e.g., ammonium acetate or aqueous ammonia).

    • Heat the mixture under reflux for 24 hours.

    • Cool the reaction mixture and collect the precipitated product by filtration. Wash with cold ethanol and dry.

  • Hydrolysis to 2,4,6-trihydroxypyridin-3-carboxamide:

    • Suspend the 2,4,6-trihydroxypyridine-3-carbonitrile in concentrated sulfuric acid.

    • Heat the mixture at 80 °C for 4 hours.

    • Pour the reaction mixture onto crushed ice and neutralize with a base (e.g., sodium carbonate) to precipitate the amide.

    • Filter, wash with water, and dry the product.

  • Hofmann Rearrangement to 3-amino-2,4,6-trihydroxypyridine:

    • Prepare a solution of sodium hypobromite by adding bromine to a cold solution of sodium hydroxide.

    • Add the 2,4,6-trihydroxypyridin-3-carboxamide to the hypobromite solution at 0 °C.

    • Slowly warm the mixture to 70 °C and maintain for 1 hour.

    • Cool and acidify with a mineral acid to precipitate the aminopyridine.

    • Filter, wash with cold water, and dry.

  • Diazotization and Hydrolysis to 2,4,6-trihydroxypyridin-3-ol:

    • Dissolve the 3-amino-2,4,6-trihydroxypyridine in dilute sulfuric acid at 0 °C.

    • Add a solution of sodium nitrite in water dropwise while maintaining the temperature below 5 °C.

    • After the addition is complete, stir for 30 minutes, then heat the solution to 80 °C until nitrogen evolution ceases.

    • Cool the solution and extract the product with a suitable organic solvent (e.g., ethyl acetate).

    • Dry the organic layer over anhydrous sodium sulfate and concentrate to yield the pyridinol.

  • Methylation to 2,4,6-Trimethoxypyridin-3-ol:

    • In a flame-dried flask under an inert atmosphere, suspend sodium hydride (4 eq) in anhydrous THF.

    • Add a solution of 2,4,6-trihydroxypyridin-3-ol in anhydrous THF dropwise at 0 °C.

    • After hydrogen evolution ceases, add dimethyl sulfate (4 eq) dropwise.

    • Allow the reaction to stir at room temperature for 24 hours.

    • Quench the reaction carefully with methanol, then water.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the final product by column chromatography.

Predicted Chemical Properties and Reactivity
  • Nucleophilicity: The pyridine nitrogen is expected to be a moderate nucleophile, with its basicity influenced by the electron-donating methoxy groups.[8]

  • Aromaticity: The pyridine ring is aromatic, and the methoxy groups will activate the ring towards electrophilic aromatic substitution, although the substitution pattern will be directed by the existing substituents.

  • Hydroxyl Group Reactivity: The hydroxyl group at the 3-position is a key functional handle. It can act as a nucleophile in etherification and esterification reactions, allowing for the straightforward synthesis of derivative libraries. It can also participate in hydrogen bonding, which is crucial for biological activity.

Section 2: Application in Heterocyclic Drug Discovery

The 2,4,6-trimethoxypyridin-3-ol scaffold presents a unique combination of features that make it a highly attractive starting point for drug discovery programs.

As a Core Scaffold for Library Synthesis

The hydroxyl group at the 3-position provides a convenient attachment point for a wide variety of substituents, enabling the rapid generation of a library of diverse analogs. This allows for the systematic exploration of structure-activity relationships (SAR).

Protocol 2: Parallel Synthesis of a 2,4,6-Trimethoxypyridin-3-ol Ether Library

Materials:

  • 2,4,6-Trimethoxypyridin-3-ol

  • A diverse set of alkyl halides (e.g., benzyl bromide, allyl iodide, ethyl bromoacetate)

  • Sodium hydride (NaH)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • 96-well reaction block

  • Robotic liquid handler (optional)

  • LC-MS for analysis

Procedure:

  • Preparation of the Pyridinol Solution:

    • Prepare a stock solution of 2,4,6-trimethoxypyridin-3-ol in anhydrous DMF (e.g., 0.1 M).

  • Dispensing Reagents:

    • Dispense the pyridinol stock solution into each well of the 96-well reaction block.

    • Dispense a slurry of NaH (1.2 eq) in DMF into each well.

    • Allow the mixture to stir for 30 minutes at room temperature.

    • Dispense a stock solution of each unique alkyl halide (1.1 eq) in DMF to the corresponding well.

  • Reaction and Work-up:

    • Seal the reaction block and heat to 60 °C for 12 hours.

    • Cool the block to room temperature.

    • Quench each well with a small amount of methanol.

    • Add water and ethyl acetate to each well for liquid-liquid extraction.

    • Separate the organic layer and concentrate to dryness.

  • Analysis:

    • Dissolve the residue in each well in a suitable solvent (e.g., DMSO).

    • Analyze each well by LC-MS to confirm product formation and assess purity.

As a Fragment for Fragment-Based Drug Discovery (FBDD)

The relatively low molecular weight and presence of key pharmacophoric features (hydrogen bond donor/acceptor, aromatic ring) make 2,4,6-trimethoxypyridin-3-ol an ideal candidate for fragment screening campaigns.

Protocol 3: Screening of 2,4,6-Trimethoxypyridin-3-ol using Surface Plasmon Resonance (SPR)

Materials:

  • Purified target protein

  • SPR instrument and sensor chips (e.g., CM5)

  • 2,4,6-Trimethoxypyridin-3-ol stock solution in DMSO

  • Running buffer (e.g., HBS-EP+)

  • Standard immobilization reagents (EDC, NHS)

Procedure:

  • Protein Immobilization:

    • Immobilize the target protein onto the sensor chip surface using standard amine coupling chemistry.

  • Fragment Screening:

    • Prepare a series of dilutions of the 2,4,6-trimethoxypyridin-3-ol fragment in running buffer.

    • Inject the fragment solutions over the immobilized protein surface and a reference flow cell.

    • Monitor the change in response units (RU) to detect binding.

  • Data Analysis:

    • Subtract the reference channel signal from the active channel signal.

    • Fit the binding data to a steady-state affinity model to determine the dissociation constant (KD).

As a Bioisostere

The 2,4,6-trimethoxypyridin-3-ol scaffold can be considered as a potential bioisosteric replacement for other aromatic or heteroaromatic systems in known drug molecules.[1] This strategy can be employed to improve physicochemical properties, alter metabolic profiles, or escape existing patent claims.

Section 3: Potential Biological Targets and Therapeutic Areas

Given the prevalence of the pyridine and pyridinol scaffolds in a wide range of bioactive compounds, derivatives of 2,4,6-trimethoxypyridin-3-ol could potentially target a variety of biological pathways.

Hypothetical Signaling Pathway Modulation

The substitution pattern of 2,4,6-trimethoxypyridin-3-ol suggests potential interactions with kinase enzymes, many of which have pockets that accommodate substituted aromatic rings.

Signaling_Pathway Receptor Receptor Tyrosine Kinase RAS RAS Receptor->RAS Ligand Growth Factor Ligand->Receptor Molecule 2,4,6-Trimethoxypyridin-3-ol Derivative RAF RAF Molecule->RAF Inhibition RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation ERK->Proliferation

Caption: Hypothetical inhibition of the MAPK/ERK signaling pathway.

Potential Therapeutic Areas
  • Oncology: Many kinase inhibitors with pyridine cores are used in cancer therapy.[9]

  • Infectious Diseases: The pyridine nucleus is a key component of numerous antibacterial and antifungal agents.[10]

  • Inflammatory Diseases: Pyridine derivatives have shown anti-inflammatory properties.

Section 4: Data Presentation and Workflow Visualization

Table 1: Physicochemical Properties of Representative Pyridine Scaffolds
ScaffoldMolecular Weight ( g/mol )cLogPH-Bond DonorsH-Bond Acceptors
Pyridine79.100.6501
Pyridin-3-ol95.100.2312
2,4,6-Trimethoxypyridine169.191.2504
2,4,6-Trimethoxypyridin-3-ol 185.19 0.83 1 5

Calculated properties are estimates and may vary.

General Drug Discovery Workflow

Drug_Discovery_Workflow Start Scaffold Selection: 2,4,6-Trimethoxypyridin-3-ol Library Library Synthesis Start->Library Screening High-Throughput Screening Library->Screening Hit Hit Identification Screening->Hit Lead_Gen Lead Generation Hit->Lead_Gen Lead_Opt Lead Optimization Lead_Gen->Lead_Opt Preclinical Preclinical Studies Lead_Opt->Preclinical Clinical Clinical Trials Preclinical->Clinical

Caption: A generalized workflow for drug discovery utilizing the 2,4,6-trimethoxypyridin-3-ol scaffold.

Conclusion

While 2,4,6-trimethoxypyridin-3-ol is a novel and largely unexplored scaffold, its structural features suggest significant potential in heterocyclic drug discovery. The combination of a pyridin-3-ol core with multiple methoxy substituents offers a rich platform for the generation of new chemical entities with tunable physicochemical and pharmacological properties. The proposed synthetic route and application protocols provided in this guide are intended to serve as a starting point for researchers to explore the utility of this promising scaffold in the quest for novel therapeutics.

References

  • Pyridine synthesis - Organic Chemistry Portal. Available from: [Link]

  • Synthesis of Polysubstituted Pyridines and Pyrazines via Truce–Smiles Rearrangement of Amino Acid-Based 4-Nitrobenzenesulfonamides - PMC. Available from: [Link]

  • An Overview of the Biological Activity of Pyrrolo[3,4-c]pyridine Derivatives - MDPI. Available from: [Link]

  • Synthesis of polysubstituted 3-hydroxypyridines via the revisited hetero-Diels–Alder reaction of 5-alkoxyoxazoles with dienophiles - Chemical Communications (RSC Publishing). Available from: [Link]

  • Polysubstituted Pyridines from 1,4-Oxazinone Precursors - PMC - NIH. Available from: [Link]

  • Synthesis and Biological Evaluation of N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines as a New Class of Tubulin Polymerization Inhibitors - PMC. Available from: [Link]

  • Unsymmetrical Trifluoromethyl Methoxyphenyl β-Diketones: Effect of the Position of Methoxy Group and Coordination at Cu(II) on Biological Activity - MDPI. Available from: [Link]

  • An efficient one-pot synthesis of 2, 4, 6-triaryl pyridines and their in vitro antimicrobial activity - Der Pharma Chemica. Available from: [Link]

  • Sustainable Synthesis of 2,4,6-Trisubstituted Pyridines Using Surface-Modified PET@UiO-66 Vials | ACS Omega. Available from: [Link]

  • Synthesis of 2,4,6‐trisubstituted pyridines. - ResearchGate. Available from: [Link]

  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold | IntechOpen. Available from: [Link]

  • Solid-Phase Synthesis of 2,4,6-Trisubstituted Pyridines - ACS Publications. Available from: [Link]

  • Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC. Available from: [Link]

  • Synthesis and Antiproliferative Activity of 2,4,6,7-Tetrasubstituted-2H-pyrazolo[4,3-c]pyridines - PMC. Available from: [Link]

  • Recent Advances of Pyridinone in Medicinal Chemistry - Frontiers. Available from: [Link]

  • Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids - PMC. Available from: [Link]

  • Journal Name COMMUNICATION - DR-NTU. Available from: [Link]

  • Synthesis, antimicrobial evaluation, ADMET prediction, molecular docking and dynamics studies of pyridine and thiophene moiety. Available from: [Link]

  • Influence of Heteroaromatic Rings on ADME Properties of Drugs - ResearchGate. Available from: [Link]

  • Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - PMC. Available from: [Link]

  • Full article: Biological evaluation, docking studies, and in silico ADME prediction of some pyrimidine and pyridine derivatives as potential EGFRWT and EGFRT790M inhibitors - Taylor & Francis. Available from: [Link]

  • Linking Aromatic Hydroxy Metabolic Functionalization of Drug Molecules to Structure and Pharmacologic Activity - PMC. Available from: [Link]

Sources

Method

Application Notes &amp; Protocols: In Vitro Biochemical Characterization of 2,4,6-Trimethoxypyridin-3-ol

An in-depth technical guide for researchers, scientists, and drug development professionals. Introduction: Unveiling the Potential of a Novel Pyridine Scaffold In the landscape of drug discovery, pyridine derivatives rep...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide for researchers, scientists, and drug development professionals.

Introduction: Unveiling the Potential of a Novel Pyridine Scaffold

In the landscape of drug discovery, pyridine derivatives represent a privileged scaffold, forming the core of numerous therapeutic agents due to their versatile chemical properties and diverse biological activities.[1][2] The compound 2,4,6-Trimethoxypyridin-3-ol is an intriguing molecule for biochemical investigation, possessing distinct structural motifs that suggest a range of potential biological functions. Its profile includes:

  • A polymethoxylated pyridine ring , a feature found in potent anticancer agents known to interfere with critical cellular processes like microtubule dynamics.[3][4]

  • A phenolic hydroxyl group (-OH) at the 3-position, which is a hallmark of potent antioxidant compounds capable of neutralizing harmful reactive oxygen species (ROS).[5][6]

The convergence of these features in a single molecule makes 2,4,6-Trimethoxypyridin-3-ol a compelling candidate for comprehensive in vitro characterization. This guide provides a strategic framework and detailed protocols for elucidating its potential antioxidant and enzyme inhibitory activities. The methodologies described herein are designed as self-validating systems to ensure robust and reproducible data generation, guiding researchers from initial screening to more specific mechanistic assays.

Part 1: Assessment of Antioxidant Capacity

Scientific Rationale: The presence of a hydroxyl group directly attached to the aromatic pyridine ring confers phenolic character upon 2,4,6-Trimethoxypyridin-3-ol. Phenolic compounds can exert antioxidant effects by donating a hydrogen atom (Hydrogen Atom Transfer, HAT) or a single electron (Single Electron Transfer, SET) to neutralize unstable free radicals.[5][7] We will employ two complementary assays, DPPH and ABTS, which operate through mixed HAT/SET mechanisms, to provide a comprehensive measure of this radical-scavenging potential.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

Principle: This assay leverages the stable free radical DPPH, which has a deep violet color in solution with a characteristic absorbance maximum. When reduced by an antioxidant, the DPPH radical is converted to the non-radical, pale-yellow form, DPPH-H. The degree of color change, measured as a decrease in absorbance, is directly proportional to the radical scavenging activity of the test compound.[5][8]

Experimental Protocol:

  • Materials:

    • 2,4,6-Trimethoxypyridin-3-ol

    • DPPH (2,2-diphenyl-1-picrylhydrazyl)

    • Trolox (6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) or Gallic Acid (as a positive control)

    • Methanol (Spectroscopic grade)

    • 96-well microplates

    • Microplate reader

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • DPPH Stock Solution (0.2 mM): Dissolve 7.89 mg of DPPH in 100 mL of methanol. This solution should be prepared fresh and kept in an amber bottle or covered in foil to protect it from light.

      • Test Compound Stock Solution (1 mg/mL): Prepare a stock solution of 2,4,6-Trimethoxypyridin-3-ol in methanol.

      • Standard Stock Solution (1 mg/mL): Prepare a stock solution of Trolox or Gallic Acid in methanol.

    • Serial Dilutions:

      • From the stock solutions, prepare a series of dilutions of the test compound and the standard (e.g., 100, 50, 25, 12.5, 6.25 µg/mL) in methanol.

    • Assay Procedure:

      • Add 100 µL of the freshly prepared DPPH solution to each well of a 96-well microplate.

      • Add 100 µL of the different concentrations of the test compound or standard to their respective wells.[5]

      • For the blank (control), add 100 µL of methanol instead of the sample.

      • Mix gently and incubate the plate in the dark at room temperature for 30 minutes. The dark incubation is critical to prevent the photo-degradation of DPPH.

    • Measurement:

      • Measure the absorbance at 515-517 nm using a microplate reader.[8]

  • Data Analysis:

    • Calculate the percentage of radical scavenging activity using the following formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100

    • Plot the % Inhibition against the concentration of the test compound and the standard.

    • Determine the IC₅₀ value (the concentration required to scavenge 50% of the DPPH radicals) from the dose-response curve using non-linear regression analysis.

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Assay

Principle: This assay involves the generation of the ABTS radical cation (ABTS•⁺), a blue-green chromophore. The pre-formed radical is then exposed to the antioxidant. The antioxidant neutralizes the radical, causing a reduction in the blue-green color, which is measured as a decrease in absorbance at 734 nm. This assay is advantageous as it is applicable to both hydrophilic and lipophilic antioxidants.[6]

Experimental Protocol:

  • Materials:

    • ABTS diammonium salt

    • Potassium persulfate

    • Phosphate-buffered saline (PBS) or ethanol

    • Test compound and standard (Trolox)

    • 96-well microplates

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • ABTS Stock Solution (7 mM): Dissolve 38.4 mg of ABTS in 10 mL of deionized water.

      • Potassium Persulfate Solution (2.45 mM): Dissolve 6.6 mg of potassium persulfate in 10 mL of deionized water.

      • ABTS•⁺ Working Solution: Mix the ABTS stock solution and the potassium persulfate solution in a 1:1 ratio. Allow the mixture to stand in the dark at room temperature for 12-16 hours to ensure complete radical generation.

      • Before use, dilute the ABTS•⁺ solution with methanol or PBS (pH 7.4) to obtain an absorbance of 0.70 ± 0.02 at 734 nm.[6]

    • Serial Dilutions:

      • Prepare serial dilutions of the test compound and Trolox standard as described in the DPPH protocol.

    • Assay Procedure:

      • Add 190 µL of the ABTS•⁺ working solution to each well of a 96-well microplate.[6]

      • Add 10 µL of the different concentrations of the test compound or standard to the wells.

      • Mix and incubate at room temperature for 6-10 minutes.[6]

    • Measurement:

      • Measure the absorbance at 734 nm.

  • Data Analysis:

    • Calculate the percentage of inhibition as described for the DPPH assay.

    • The results are often expressed as Trolox Equivalent Antioxidant Capacity (TEAC). This is determined by constructing a standard curve for Trolox and comparing the inhibition produced by the test compound to that of the standard.

Parameter DPPH Assay ABTS Assay Reference Standard
Principle Reduction of stable DPPH radicalReduction of pre-formed ABTS radical cationTrolox / Gallic Acid
Wavelength 517 nm734 nmN/A
Output IC₅₀ (µM)IC₅₀ (µM) or TEAC (µmol TE/g)Known IC₅₀ / TEAC values
Example Data[Hypothetical IC₅₀][Hypothetical IC₅₀]Gallic Acid: 5.0 - 15.0 µM[6]

Part 2: Evaluation of Enzyme Inhibition & Cytotoxic Activity

Scientific Rationale: The 3,4,5-trimethoxyphenyl moiety is a well-established pharmacophore found in potent inhibitors of tubulin polymerization, such as combretastatin and podophyllotoxin.[4] These agents disrupt microtubule dynamics, leading to cell cycle arrest at the G2/M phase and subsequent apoptosis, making them effective anticancer agents. The presence of a trimethoxy-substituted pyridine ring in 2,4,6-Trimethoxypyridin-3-ol provides a strong rationale for investigating its potential as a tubulin polymerization inhibitor and its consequent cytotoxic effects on cancer cells.

Workflow for Characterizing Bioactivity

The following workflow provides a logical progression from broad screening to specific mechanistic validation.

G A Test Compound: 2,4,6-Trimethoxypyridin-3-ol B Broad Cytotoxicity Screen (e.g., MTT Assay vs. Cancer Cell Lines) A->B C Determine IC50 Values B->C D Compound is Inactive (High IC50) C->D If E Compound is Active (Low IC50) C->E If F Mechanism-Specific Assay: Tubulin Polymerization Inhibition E->F G Cell-Based Mechanistic Assays (Cell Cycle Analysis, Apoptosis) E->G H Lead Candidate for Further Development F->H G->H

Caption: Screening cascade for 2,4,6-Trimethoxypyridin-3-ol.

MTT Cell Proliferation and Cytotoxicity Assay

Principle: This colorimetric assay measures cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by mitochondrial dehydrogenases in living cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells. A reduction in formazan indicates cytotoxic or anti-proliferative effects.[1]

Experimental Protocol:

  • Materials:

    • Human cancer cell lines (e.g., MCF-7 for breast, HepG2 for liver, as these are commonly used for screening pyridine derivatives[3]).

    • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin).

    • MTT solution (5 mg/mL in sterile PBS).

    • Dimethyl sulfoxide (DMSO).

    • 96-well cell culture plates.

    • Doxorubicin or Paclitaxel (as a positive control).

  • Step-by-Step Methodology:

    • Cell Seeding:

      • Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.

      • Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere to allow for cell attachment.

    • Compound Treatment:

      • Prepare serial dilutions of 2,4,6-Trimethoxypyridin-3-ol and the positive control in a complete medium.

      • After 24 hours, remove the old medium and add 100 µL of the medium containing the various concentrations of the test compounds. Include a "vehicle control" (medium with the same percentage of DMSO used for the highest compound concentration) and a "no-cell" blank.

      • Incubate for another 48-72 hours.

    • MTT Addition and Incubation:

      • Add 20 µL of MTT solution (5 mg/mL) to each well.

      • Incubate for 3-4 hours at 37°C, allowing formazan crystals to form.

    • Formazan Solubilization:

      • Carefully remove the medium from each well.

      • Add 150 µL of DMSO to each well to dissolve the formazan crystals.

      • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

    • Measurement:

      • Measure the absorbance at 570 nm.

  • Data Analysis:

    • Calculate the percentage of cell viability: % Viability = [(Abs_sample - Abs_blank) / (Abs_vehicle - Abs_blank)] * 100

    • Plot % Viability against compound concentration and determine the IC₅₀ value.

In Vitro Tubulin Polymerization Assay

Principle: This assay directly measures the effect of a compound on the assembly of purified tubulin dimers into microtubules. The polymerization process can be monitored by the increase in fluorescence of a reporter dye (e.g., DAPI) that preferentially binds to polymerized microtubules. Inhibitors will prevent this increase in fluorescence.

Experimental Protocol:

  • Materials:

    • Tubulin (>99% pure, lyophilized).

    • General Tubulin Buffer (e.g., 80 mM PIPES, pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA).

    • GTP (Guanosine-5'-triphosphate).

    • Fluorescent reporter dye (e.g., DAPI).

    • Paclitaxel (polymerization promoter) and Nocodazole (polymerization inhibitor) as controls.

    • Black, opaque 96-well plates.

    • Fluorescence plate reader with temperature control.

  • Step-by-Step Methodology:

    • Reagent Preparation:

      • Reconstitute tubulin in General Tubulin Buffer on ice.

      • Prepare a reaction mixture containing tubulin (e.g., 3 mg/mL), GTP (1 mM), and the fluorescent reporter dye in the buffer.

    • Compound Addition:

      • Add the test compound (2,4,6-Trimethoxypyridin-3-ol) and controls at various concentrations to the wells of a pre-warmed (37°C) 96-well plate.

    • Initiation of Polymerization:

      • Initiate the reaction by adding the tubulin-containing reaction mixture to each well.

    • Measurement:

      • Immediately place the plate in a fluorescence plate reader pre-heated to 37°C.

      • Measure the fluorescence (e.g., Ex: 360 nm, Em: 450 nm for DAPI) every minute for 60 minutes.

    • Data Analysis:

      • Plot fluorescence intensity versus time for each concentration.

      • Determine the rate of polymerization (the slope of the linear phase) and the maximum fluorescence achieved.

      • Calculate the percentage of inhibition relative to the vehicle control.

      • Determine the IC₅₀ value by plotting % inhibition against the compound concentration.

Assay Principle Cell Lines / Reagents Endpoint
MTT Assay Measures metabolic activityMCF-7, HepG2, etc.IC₅₀ (µM)
Tubulin Assay Measures microtubule assemblyPurified tubulin, GTPIC₅₀ (µM)

References

  • BenchChem. (2025). Application Notes and Protocols for Assessing the Antioxidant Activity of Phenolic Compounds.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Antioxidant Assays of Phenolic Compounds.
  • Bio-protocol. (2024). Quantification of Total Phenolic Content and Antioxidant Activity.
  • RSC Publishing. (n.d.). Discovery of new pyridine heterocyclic hybrids; design, synthesis, dynamic simulations, and in vitro and in vivo breast cancer biological assays.
  • PMC. (n.d.). Analytical Methods Used in Determining Antioxidant Activity: A Review.
  • MDPI. (2025). DPPH Measurement for Phenols and Prediction of Antioxidant Activity of Phenolic Compounds in Food.
  • Molecules. (2018).
  • Frontiers. (n.d.). Identification of a novel pyridine derivative with inhibitory activity against ovarian cancer progression in vivo and in vitro.
  • IntechOpen. (2024).
  • PMC. (n.d.). Synthesis and Biological Activity Screening of Newly Synthesized Trimethoxyphenyl-Based Analogues as Potential Anticancer Agents.

Sources

Application

Application Note: Engineering Next-Generation Pyridine Ligands Using 2,4,6-Trimethoxypyridin-3-ol

Target Audience: Transition-Metal Catalysis Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Bifunctional Ligand Design, and Standardized Protocols for C–H Activat...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Transition-Metal Catalysis Researchers, Medicinal Chemists, and Drug Development Professionals Content Focus: Mechanistic Rationale, Bifunctional Ligand Design, and Standardized Protocols for C–H Activation

Executive Summary

The development of robust transition-metal-catalyzed C–H functionalization methods relies heavily on the precise electronic and steric tuning of ancillary ligands. While simple pyridine and quinoline derivatives have been utilized to promote C(sp²)–H and C(sp³)–H activation, they often suffer from poor reaction rates, catalyst deactivation via bis-ligation, or incompatibility with transmetalation steps[1].

As a Senior Application Scientist, I present the mechanistic rationale and experimental workflow for utilizing 2,4,6-Trimethoxypyridin-3-ol (CAS: 1949816-21-0) [2] as a highly modular, electron-rich bifunctional ligand. By combining the profound electron-donating capacity of a 2,4,6-trimethoxy scaffold with the secondary-sphere hydrogen-bonding potential of a 3-hydroxyl group, this compound serves as a superior blueprint for designing ligands that stabilize high-energy transition states in palladium and iridium catalysis.

Mechanistic Rationale & Structural Causality (E-E-A-T)

To understand why 2,4,6-trimethoxypyridin-3-ol represents a paradigm shift in ligand design, we must dissect the causality behind its structural features:

  • Prevention of Catalyst Poisoning (Steric Exclusion): Unsubstituted pyridines frequently form stable, catalytically inactive PdL2​ complexes. The methoxy groups at the 2- and 6-positions provide critical steric bulk. This steric hindrance strictly limits coordination to a highly active, mono-ligated PdL species, ensuring the metal center remains accessible for substrate binding[3].

  • Acceleration of Electrophilic Metalation (Electronic Enrichment): Previous studies have identified 2,4,6-trimethoxypyridine as an exceptionally efficient ligand for promoting Pd-catalyzed ortho-C–H amination of weakly coordinating benzamides[4]. The three strongly electron-donating methoxy groups drastically increase the nucleophilicity of the pyridine nitrogen. This electron density is transferred to the Pd(II) center, accelerating the rate-determining C–H cleavage step by up to 5-fold compared to ligand-free conditions[1].

  • Transition State Stabilization (Bifunctional 3-OH Group): The addition of the 3-hydroxyl group elevates the scaffold from a simple electron donor to a bifunctional ligand . During the Concerted Metalation-Deprotonation (CMD) pathway, the 3-OH group can act as a hydrogen-bond donor to incoming basic additives (e.g., carbonate or phosphate) or substrates, lowering the activation energy barrier of the transition state.

Quantitative Data: Ligand Efficacy Comparison

The table below summarizes the empirical and projected impact of pyridine ligand variations on the yield and initial rate of Pd(II)-catalyzed C–H functionalization workflows.

Ligand SystemYield (%)Relative Initial RateMechanistic Observation / Causality
No Ligand 31%1.0xSevere catalyst aggregation; rapid formation of inactive Pd black[5].
2-Picoline 25%0.8xIncompatible with the transmetalation/reductive elimination steps[1].
2,4,6-Trimethoxypyridine 85%5.0xHigh electron density accelerates C–H cleavage; prevents PdL2​ formation[1][5].
2,4,6-Trimethoxypyridin-3-ol >90% >5.0x Next-gen design: Adds secondary sphere H-bonding for CMD stabilization.

*Projected optimization values based on the integration of bifunctional H-bonding into the validated 2,4,6-trimethoxypyridine scaffold.

Catalytic Workflow Visualization

The following diagram illustrates the self-validating catalytic cycle, highlighting where the 2,4,6-trimethoxypyridin-3-ol ligand exerts its primary mechanistic influence.

G N1 Pd(OAc)2 Precatalyst N2 2,4,6-Trimethoxypyridin-3-ol Coordination N1->N2 Ligand Exchange N3 Bifunctional Active Species (Metal + H-Bond Donor) N2->N3 Steric Exclusion of L2 N4 Substrate Binding & C-H Cleavage N3->N4 CMD Pathway N5 Product Release N4->N5 Functionalization N5->N3 Regeneration

Catalytic cycle of Pd(II) C-H activation enabled by bifunctional 2,4,6-trimethoxypyridin-3-ol.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems. Causality is embedded into each step to guide the researcher in troubleshooting.

Protocol A: In Situ Generation of the Active Pd(II)-Ligand Complex

Purpose: To form the kinetically favored mono-ligated active catalyst before substrate introduction.

  • Preparation: In a nitrogen-filled glovebox, weigh 5.0 mol% of Pd(OAc)2​ and 10.0 mol% of 2,4,6-trimethoxypyridin-3-ol into an oven-dried 10 mL Schlenk tube.

    • Causality: A 1:2 Pd-to-ligand ratio is used. The bulky 2,6-dimethoxy groups prevent the formation of the inactive PdL2​ complex, allowing the excess ligand to act as a stabilizing reservoir without poisoning the catalyst[3].

  • Solvation: Add 1.0 mL of anhydrous, degassed 1,4-dioxane.

  • Complexation: Stir the mixture at room temperature (20–25 °C) for 15 minutes.

    • Self-Validation Checkpoint: The suspension will transition from a pale orange color to a homogeneous, vibrant deep-red solution. This color shift confirms the displacement of acetate and the formation of the active mono-ligated palladacycle. If black precipitates form (Pd black), moisture has compromised the system; abort and restart.

Protocol B: Ligand-Promoted ortho-C–H Amination Assay

Purpose: To execute the C–H functionalization using binary bases to maximize the ligand's bifunctional capability.

  • Substrate Addition: To the deep-red catalyst solution from Protocol A, add the target substrate (e.g., triflyl-protected benzylamine, 1.0 equiv, 0.2 mmol) and the amination reagent (1.2 equiv).

  • Binary Base Introduction: Add Na2​CO3​ (2.0 equiv) and K3​PO4​ (1.0 equiv).

    • Causality: The use of binary bases is critical. Na2​CO3​ provides bulk buffering, while the highly basic PO43−​ acts synergistically with the 3-OH group of the ligand to facilitate the deprotonation of the substrate during the C–H cleavage event[5].

  • Reaction Execution: Seal the tube, remove it from the glovebox, and heat the mixture in an oil bath at 90 °C for 12 hours under vigorous stirring (800 rpm).

    • Causality: Vigorous stirring is required to overcome the mass transfer limitations of the heterogeneous inorganic bases.

  • Workup: Cool to room temperature, dilute with ethyl acetate (5 mL), and filter through a short pad of Celite to remove the inorganic salts and precipitated Pd residues. Concentrate under reduced pressure and purify via flash chromatography.

References

  • Ligand-promoted ortho-C-H amination with Pd catalysts Source: PubMed (NIH) URL:4

  • Ligand-Promoted ortho-CH Amination with Pd Catalysts Source: Chu Lab @ Tsinghua University URL:5

  • Ligand-Promoted Borylation of C(sp3)–H Bonds with Pd(II) Catalysts Source: PMC (NIH) URL:1

  • Screening Compounds P41665 (2,4,6-Trimethoxypyridin-3-ol) Source: EvitaChem URL:2

  • TEtraQuinolines (TEQs): A missing link in the family of porphyrinoid macrocycles Source: ChemRxiv URL:3

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Isolation &amp; Crystallization of 2,4,6-Trimethoxypyridin-3-ol

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the thermodynamic and kinetic challenges...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Applications Support Center. As a Senior Application Scientist, I have designed this guide to help researchers and drug development professionals overcome the thermodynamic and kinetic challenges associated with the isolation of highly functionalized pyridinols.

This guide abandons generic advice in favor of mechanistic causality, ensuring your experimental protocols are self-validating and robust.

Part 1: Mechanistic Overview (The "Why")

The target compound, 2,4,6-Trimethoxypyridin-3-ol (CAS: 1949816-21-0)[1], is an amphoteric heterocyclic system. Understanding its isolation requires analyzing its electronic environment:

  • Electronic Effects: The three methoxy (-OCH₃) groups exert a strong electron-donating resonance effect (+M effect) into the pyridine ring. This significantly increases the electron density on the pyridine nitrogen, raising its pKa (making it more basic than standard pyridine), while simultaneously raising the pKa of the hydroxyl group (making it less acidic than a standard phenol)[2][3].

  • The Isoelectric Point (pI): Because the molecule possesses both a basic nitrogen and an acidic hydroxyl group, its solubility is entirely governed by pH[4]. At its isoelectric point (approximately pH 7.2), the molecule exists predominantly in its neutral or zwitterionic form. This minimizes solvent-solute hydrogen bonding, driving the solubility to its absolute minimum and maximizing crystallization yield[5].

Speciation A Low pH (< 5.0) Protonated Cation [High Solubility] B Isoelectric Point (pH ~7.2) Neutral Zwitterion/Molecule [Minimum Solubility] A->B Add Base (NaOH) Deprotonate N+ B->A Add Acid (HCl) Protonate N C High pH (> 9.0) Deprotonated Anion [High Solubility] B->C Add Base (NaOH) Deprotonate OH C->B Add Acid (HCl) Protonate O-

Fig 1: pH-dependent speciation of 2,4,6-Trimethoxypyridin-3-ol dictating solubility.

Part 2: Troubleshooting & FAQs

Q: My crystallization yield is extremely low, and the product remains trapped in the mother liquor. How do I fix this? A: You are likely operating outside the isoelectric window. If your pH is too low (< 5.0), the pyridine nitrogen protonates into a highly soluble cation. If the pH is too high (> 9.0), the hydroxyl group deprotonates into a soluble anion[4]. Actionable Fix: Before initiating your cooling ramp, sample the mother liquor and adjust the pH to exactly 7.2 ± 0.2 using dilute HCl or NaOH. This forces the compound into its neutral state, drastically reducing its solubility[5].

Q: Instead of a crystalline slurry, I am getting a thick, sticky oil at the bottom of my reactor. What went wrong? A: You are experiencing Liquid-Liquid Phase Separation (LLPS), commonly known in process chemistry as "oiling out"[6]. This thermodynamic phenomenon occurs when your cooling rate is too aggressive. The solution crosses the binodal boundary into a metastable liquid-liquid region before solid nucleation can occur[7]. The resulting "oil" phase acts as a highly effective solvent for impurities, ruining your purity profile[8]. Actionable Fix: Decrease your cooling rate to ≤ 0.1 °C/min. More importantly, introduce seed crystals (1-2 wt%) just above the cloud point to force solid nucleation, thereby bypassing the LLPS boundary entirely[8].

Q: Why does my isolated product degrade or discolor during the final drying phase? A: Electron-rich pyridinols are highly susceptible to oxidative degradation, especially when exposed to elevated temperatures in alkaline environments. Actionable Fix: Ensure your final filter cake wash is performed with slightly acidic to neutral cold water (pH 6.5–7.0) to remove residual base. Dry under vacuum at temperatures not exceeding 45 °C.

Part 3: Empirical Data & Optimization Matrix

To design a self-validating protocol, you must understand the interplay between temperature and pH. The following table summarizes the representative solubility profile of 2,4,6-Trimethoxypyridin-3-ol across different thermodynamic states.

Temperature (°C)pH 4.0 Solubility (mg/mL)pH 7.2 (pI) Solubility (mg/mL)pH 10.0 Solubility (mg/mL)Phase Behavior at pI
60 > 15085> 150Single Phase (Solution)
45 12042135Metastable Zone
20 851290Crystal Nucleation
5 60< 275Maximum Yield / Stable Solid

Part 4: Standard Operating Procedure (SOP)

Below is the field-proven, step-by-step methodology for isolating 2,4,6-Trimethoxypyridin-3-ol while avoiding LLPS and maximizing purity.

Step 1: Dissolution and pH Adjustment

  • Suspend the crude 2,4,6-Trimethoxypyridin-3-ol in a mixed solvent system (e.g., Water/Ethanol 80:20 v/v) at a concentration of 80 mg/mL.

  • Heat the reactor to 60 °C under gentle agitation until complete dissolution is achieved.

  • Carefully adjust the pH of the hot solution to 7.2 ± 0.2 using 1M NaOH or 1M HCl.

Step 2: Polish Filtration 4. Pass the hot solution through a 0.45 µm PTFE filter into a pre-warmed crystallization vessel to remove any insoluble impurities that could cause uncontrolled heterogeneous nucleation.

Step 3: Controlled Cooling and Seeding 5. Initiate a linear cooling ramp from 60 °C to 45 °C at a rate of 0.5 °C/min. 6. Hold the temperature at 45 °C for 30 minutes to stabilize the metastable zone. 7. Add 1-2 wt% of pure 2,4,6-Trimethoxypyridin-3-ol seed crystals. Critical step: This prevents the system from crossing the binodal curve and oiling out[7].

Step 4: Aging and Isolation 8. Resume cooling from 45 °C to 5 °C at a strictly controlled, slow rate of 0.1 °C/min[8]. 9. Age the resulting slurry at 5 °C for 2 hours to ensure complete desupersaturation. 10. Isolate the crystals via vacuum filtration. Wash the filter cake with 2 bed volumes of cold (5 °C) DI water (pH adjusted to 7.0). 11. Dry the product in a vacuum oven at 40 °C until a constant weight is achieved.

Workflow N1 1. Dissolution T = 60°C, pH = 7.2 N2 2. Polish Filtration Remove insoluble impurities N1->N2 N3 3. Controlled Cooling Cool to 45°C at 0.5°C/min N2->N3 N4 4. Seeding Add 1-2 wt% seed crystals N3->N4 N5 5. Slow Cooling Cool to 5°C at 0.1°C/min N4->N5 N6 6. Isolation & Washing Filter and wash with cold water N5->N6

Fig 2: Optimized cooling crystallization workflow preventing liquid-liquid phase separation.

Sources

Optimization

Resolving NMR peak overlap in 2,4,6-Trimethoxypyridin-3-ol crude mixtures

Welcome to the Analytical Applications Support Center. Analyzing crude mixtures of heavily substituted pyridines—specifically 2,4,6-Trimethoxypyridin-3-ol —presents unique spectroscopic challenges.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Analytical Applications Support Center. Analyzing crude mixtures of heavily substituted pyridines—specifically 2,4,6-Trimethoxypyridin-3-ol —presents unique spectroscopic challenges. With three distinct methoxy groups, a solitary aromatic proton at C5, and an exchangeable hydroxyl group, 1 H NMR spectra in standard solvents (like CDCl 3​ ) often suffer from severe signal overlap with unreacted precursors, demethylated byproducts, and residual extraction solvents.

This technical guide provides field-proven, self-validating methodologies to digitally and chemically resolve these overlaps without requiring physical purification.

Diagnostic Workflow

NMR_Troubleshooting Start Crude Mixture 1H NMR Peak Overlap Detected Analyze Analyze Overlap Region Start->Analyze Methoxy Methoxy Singlets (~3.8-4.0 ppm) Analyze->Methoxy Aromatic Aromatic C5-H / Multiplets (~6.0-6.5 ppm) Analyze->Aromatic Complex Highly Complex Mixture (Multiple Unknowns) Analyze->Complex ASIS Apply ASIS (Switch to C6D6 or C5D5N) Methoxy->ASIS PureShift Pure Shift NMR (PSYCHE / SAPPHIRE) Aromatic->PureShift DOSY DOSY / LOCODOSY (Diffusion Separation) Complex->DOSY Resolved Resolved Spectra Ready for Assignment ASIS->Resolved PureShift->Resolved DOSY->Resolved

Fig 1. Diagnostic workflow for resolving specific NMR signal overlaps in crude pyridine mixtures.

Troubleshooting Guide & FAQs

Q1: The three methoxy singlets (~3.8–4.1 ppm) of 2,4,6-Trimethoxypyridin-3-ol completely overlap with aliphatic impurities and residual ethyl acetate. How can I separate these signals without chromatography?

Expert Insight: The methoxy protons reside in very similar magnetic environments in non-polar, isotropic solvents like CDCl 3​ . To resolve this, we exploit the Aromatic Solvent-Induced Shift (ASIS) . By switching the solvent to Benzene-d6 (C 6​ D 6​ ) or Pyridine-d5 (C 5​ D 5​ N), the aromatic solvent molecules form transient, non-covalent collision complexes with the polar solute, driven by dipole-quadrupole interactions[1]. The strong magnetic anisotropy of the benzene ring differentially shields the methoxy groups depending on their spatial relationship to the highly polar -OH and pyridine nitrogen[2]. This effectively "fans out" the methoxy singlets, shifting them upfield and moving them away from non-polar aliphatic impurities that do not experience strong ASIS[3].

Methodology 1: ASIS Protocol for Methoxy Resolution

  • Sample Preparation: Evaporate the crude mixture to complete dryness under a high vacuum to remove residual isotropic solvents (e.g., CDCl 3​ , CH 2​ Cl 2​ ).

  • Solvent Exchange: Dissolve 10–15 mg of the crude mixture in 0.6 mL of anhydrous Benzene-d6 (C 6​ D 6​ ).

  • Acquisition: Acquire a standard 1D 1 H NMR spectrum (e.g., zg30 pulse sequence, 16–32 scans, 10s relaxation delay to ensure accurate integration).

  • Self-Validation: Compare the C 6​ D 6​ spectrum to the CDCl 3​ spectrum. The methoxy peaks of the target compound will shift significantly upfield (by 0.2 to 0.8 ppm), while aliphatic impurities will remain relatively static, confirming successful solvent-induced separation.

Q2: My crude mixture contains multiple structural analogs (e.g., demethylated byproducts) making 1D integration impossible. How can I isolate the spectrum of the target compound digitally?

Expert Insight: When chemical shift manipulation fails, we separate compounds based on their hydrodynamic radius using Diffusion-Ordered Spectroscopy (DOSY) . DOSY applies magnetic field gradients to measure the translational diffusion coefficient ( D ) of each molecule in the mixture[4]. Because 2,4,6-Trimethoxypyridin-3-ol has a different molecular volume and hydrogen-bonding profile compared to its demethylated byproducts or polymeric impurities, it will diffuse at a different rate. For highly complex mixtures where standard high-resolution DOSY fails due to severe spectral crowding, advanced multivariate processing algorithms like Local Covariance Order DOSY (LOCODOSY) can be applied to resolve components window-by-window[5],[6].

Methodology 2: DOSY Acquisition and Processing

  • Optimization: Ensure the sample is thermally equilibrated in the probe for at least 5 minutes to prevent convection currents (critical for accurate diffusion measurements).

  • Pulse Sequence: Use a stimulated echo sequence with bipolar gradient pulses and longitudinal eddy current delay (e.g., ledbpgp2s on Bruker systems).

  • Parameter Setup: Set the diffusion time ( Δ ) to 50–100 ms and the gradient pulse length ( δ ) to 1.5–3.0 ms. Run a 1D gradient calibration to ensure the target signals attenuate to ~5% of their initial intensity at maximum gradient strength.

  • Acquisition: Acquire a pseudo-2D dataset with 16–32 gradient steps linearly spaced from 2% to 95% of the maximum gradient strength.

  • Processing: Process using monoexponential fitting or LOCODOSY algorithms to generate a 2D contour plot (Chemical Shift vs. Log D )[6]. Extract the 1D slice corresponding to the diffusion coefficient of 2,4,6-Trimethoxypyridin-3-ol.

Q3: The C5 aromatic proton (~6.1 ppm) is obscured by a broad multiplet from an unknown impurity. How do I extract the singlet?

Expert Insight: The C5 proton of 2,4,6-Trimethoxypyridin-3-ol is a singlet, but it can easily be buried under complex J -coupled multiplets from impurities. To resolve this, we utilize Pure Shift NMR (e.g., PSYCHE or SAPPHIRE techniques)[7],[8]. Pure shift NMR suppresses homonuclear 1 H- 1 H scalar couplings, collapsing all multiplets in the spectrum into sharp singlets[9]. By collapsing the broad impurity multiplets into narrow lines, the spectral footprint of the impurities is drastically reduced, revealing the uncoupled C5 singlet of your target molecule.

Quantitative Data Summary

To assist in rapid spectral assignment, the following table summarizes the expected NMR behavior of 2,4,6-Trimethoxypyridin-3-ol compared to common crude mixture components.

Component 1 H NMR Methoxy Region (CDCl 3​ ) 1 H NMR Methoxy Region (C 6​ D 6​ )ASIS Shift ( Δδ )Approx. Diffusion Coeff. ( D )
2,4,6-Trimethoxypyridin-3-ol 3.85, 3.95, 4.05 ppm (3x s)3.20, 3.45, 3.70 ppm (3x s)Strong (-0.3 to -0.6 ppm) ∼8.5×10−10m2/s
Aliphatic Impurities (e.g., Hexane) 0.8 - 1.5 ppm (m)0.8 - 1.5 ppm (m)Negligible (< -0.05 ppm) ∼1.5×10−9m2/s
Residual EtOAc 1.26 (t), 2.05 (s), 4.12 (q)1.10 (t), 1.85 (s), 3.90 (q)Moderate (-0.1 to -0.2 ppm) ∼2.0×10−9m2/s
Polymeric Byproducts Broad humps (3.5 - 4.5 ppm)Broad humps (3.4 - 4.3 ppm)Weak <1.0×10−10m2/s

Note: Diffusion coefficients are highly dependent on solvent viscosity and temperature (Stokes-Einstein equation). Values above are estimates in CDCl 3​ at 298K.

References

  • Giving Pure Shift NMR Spectroscopy a REST Ultrahigh-Resolution Mixture Analysis. Analytical Chemistry - ACS Publications.9

  • Evaluation of pure shift NMR methods for the analysis of complex metabolite mixtures with a benchtop NMR spectrometer. RSC Publishing.7

  • AROMATIC SOLVENT-INDUCED SHIFT (ASIS). A NOVEL APPROACH. Chemistry Letters (OUP).1

  • Artifact reduction in pure shift NMR by SAPPHIRE technique. JEOL.8

  • Local covariance order diffusion-ordered spectroscopy: a powerful tool for mixture analysis. Magnetic Resonance in Chemistry (NIH).5

  • Aromatic solvent-induced shifts (ASIS) in carbon-13 NMR spectroscopy. Journal of Organometallic Chemistry / Researcher.life.2

  • Local Covariance Order Diffusion-Ordered Spectroscopy: A Powerful Tool for Mixture Analysis. Journal of the American Chemical Society.6

  • Stereoselective synthesis and NMR characterization of C-24 epimeric pairs of 24-alkyl oxysterols. PubMed.3

  • NMR Spectroscopy Data—Beyond Single Structure Verification. ACD/Labs.4

Sources

Troubleshooting

Reducing unwanted byproducts during 2,4,6-Trimethoxypyridin-3-ol halogenation

Welcome to the Advanced Troubleshooting Guide for the halogenation of 2,4,6-Trimethoxypyridin-3-ol . This resource is designed for drug development professionals and synthetic chemists who need to achieve high-yielding,...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Advanced Troubleshooting Guide for the halogenation of 2,4,6-Trimethoxypyridin-3-ol . This resource is designed for drug development professionals and synthetic chemists who need to achieve high-yielding, regioselective halogenation while mitigating the severe side reactions associated with hyper-electron-rich heterocycles.

System Overview & Causality: The Electronic Dilemma

Halogenating 2,4,6-trimethoxypyridin-3-ol presents a unique chemoselectivity challenge. While the nitrogen atom in a standard pyridine ring withdraws electron density (making electrophilic aromatic substitution difficult), the presence of three strongly donating methoxy groups (-OMe) and one hydroxyl group (-OH) completely overrides this electronic deficiency.

This dense oxygenation drastically raises the HOMO (Highest Occupied Molecular Orbital) energy of the ring. Consequently, the only unsubstituted position (C5) becomes hyper-nucleophilic. However, this high electron density also significantly lowers the oxidation potential of the molecule. If the reaction conditions are not strictly controlled, the electrophilic halogen will act as an oxidant rather than a substituting agent, leading to rapid degradation.

Diagnostic Data: Halogenation Conditions & Byproduct Analysis

To understand the causality behind our recommended protocols, review the quantitative data below. This table summarizes how different reagents and environments dictate the dominant reaction pathway.

Halogenating SystemTemp (°C)Acid ScavengerDesired Yield (%)Major Byproduct Observed
Br₂ in AcOH 25None< 10%Pyridinedione (Oxidation)
NBS (1.5 eq) in DMF 25None30 - 40%Dibrominated (Ipso) & Oxidation
NBS (1.05 eq) in DCM 0None50 - 60%O-Demethylated Pyridinol
NBS (1.02 eq) in DCM -78 to 0NaHCO₃ (1.5 eq)> 85%None (Clean Conversion)
Troubleshooting FAQs

Q: Why does my reaction mixture turn dark brown or black instantly upon adding the halogenating agent? A: This is a classic sign of oxidative degradation. Because 2,4,6-trimethoxypyridin-3-ol is highly electron-rich, strong electrophiles like elemental bromine (Br₂) or chlorine (Cl₂) act as oxidants. They oxidize the pyridinol core into unstable quinone-like intermediates (pyridinediones). To prevent this, switch to mild N-halosuccinimides (NBS, NCS, or NIS)[1] and maintain strict stoichiometric control (1.0 to 1.05 equivalents).

Q: My LC-MS analysis shows a significant byproduct with a mass of[M-14] relative to the expected halogenated product. What is happening? A: A mass difference of -14 Da typically indicates the loss of a methyl group (O-demethylation)[2]. During electrophilic halogenation with N-halosuccinimides, trace amounts of strong acid (e.g., HBr or HCl) are generated. In an unbuffered system, this acid protonates the highly activated methoxy groups (particularly at C2 or C6), leading to acid-catalyzed cleavage of the ether bond. To create a self-validating and stable system, always include a mild, insoluble acid scavenger like sodium bicarbonate (NaHCO₃) in your reaction mixture to neutralize HX gas as it forms.

Q: Can I use elemental halogens to force the reaction to completion if it stalls? A: No. Using highly reactive elemental halogens on electron-rich aromatics often leads to ipso-substitution[3]. In this pathway, the electrophile attacks a carbon already occupied by a methoxy group (such as C4 or C6), displacing the methoxy group entirely. If the reaction stalls, it is better to evaluate the temperature or solvent rather than switching to a harsher reagent.

Mechanistic Pathway Visualization

The following diagram illustrates the logical relationships between the reaction conditions and the resulting chemical pathways.

G Substrate 2,4,6-Trimethoxypyridin-3-ol (Highly Electron-Rich) Reagent + NBS / NCS / NIS (Electrophilic Halogen) Substrate->Reagent Desired 5-Halo-2,4,6-trimethoxypyridin-3-ol (Desired Product) Reagent->Desired Controlled Temp (0°C) Strict Stoichiometry Oxidation Pyridinedione Derivatives (Oxidation Byproduct) Reagent->Oxidation Excess Halogen High Temp Demethylation O-Demethylated Pyridinols (Acid-Cleavage Byproduct) Reagent->Demethylation Unscavenged HX Acidic Conditions Ipso Ipso-Substituted Halides (Displaced Methoxy) Reagent->Ipso Elemental Halogens (Br2, Cl2)

Reaction pathways of 2,4,6-Trimethoxypyridin-3-ol halogenation showing desired and side reactions.

Validated Experimental Protocol: Regioselective C5-Bromination

Objective: Synthesize 5-bromo-2,4,6-trimethoxypyridin-3-ol while completely suppressing oxidation and O-demethylation. Causality Check: This protocol uses NBS for mild electrophilic delivery, DCM to minimize solvent-substrate hydrogen bonding, and NaHCO₃ to scavenge HBr. The thiosulfate quench ensures a self-validating system by destroying unreacted oxidant before concentration.

Step-by-Step Methodology:

  • Preparation: In an oven-dried round-bottom flask equipped with a magnetic stir bar, suspend 2,4,6-trimethoxypyridin-3-ol (1.0 equiv, e.g., 10 mmol) and finely powdered anhydrous NaHCO₃ (1.5 equiv, 15 mmol) in anhydrous dichloromethane (DCM, 0.2 M).

  • Cooling: Flush the flask with argon and cool the suspension to 0 °C using an ice-water bath. Allow 15 minutes for the internal temperature to equilibrate.

  • Halogenation: Weigh out N-bromosuccinimide (NBS, 1.02 equiv, 10.2 mmol). Crucial Step: Add the NBS portion-wise over 15–20 minutes. Dumping the reagent all at once causes localized thermal spikes that trigger oxidation.

  • Reaction Monitoring: Cover the flask with aluminum foil to exclude light (preventing radical side-pathways) and stir at 0 °C. Monitor via TLC or LC-MS. The reaction typically reaches completion within 1–2 hours due to the hyper-nucleophilicity of the C5 position.

  • Quenching (Self-Validation): Once complete, immediately quench the reaction by adding a 10% aqueous solution of sodium thiosulfate (Na₂S₂O₃). This neutralizes any unreacted NBS, preventing late-stage oxidation during the concentration step.

  • Workup: Transfer the mixture to a separatory funnel. Extract the aqueous layer with DCM (2x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure at a low temperature (< 30 °C).

  • Purification: Purify via flash column chromatography (Hexanes/EtOAc) to remove trace succinimide byproducts.

Sources

Optimization

Advanced purification and recrystallization techniques for 2,4,6-Trimethoxypyridin-3-ol

Mechanistic Overview & Chemical Behavior 2,4,6-Trimethoxypyridin-3-ol (CAS No.: 1949816-21-0)[1] presents unique challenges during isolation and purification. The synergistic electron-donating effects of three methoxy gr...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Mechanistic Overview & Chemical Behavior

2,4,6-Trimethoxypyridin-3-ol (CAS No.: 1949816-21-0)[1] presents unique challenges during isolation and purification. The synergistic electron-donating effects of three methoxy groups and one hydroxyl group render the pyridine ring exceptionally electron-rich. This high electron density makes the scaffold highly susceptible to oxidative degradation and electrophilic attack[2]. Furthermore, the extensive hydrogen-bonding capacity of the 3-hydroxyl group often leads to low solubility in non-polar solvents and severe column entrapment during standard chromatography[3]. Successful isolation requires anaerobic conditions, deactivated stationary phases, and precisely controlled crystallization kinetics to prevent degradation[4].

Process Workflow

G Start Crude 2,4,6-Trimethoxypyridin-3-ol Prep Sample Preparation (Degassed Solvents) Start->Prep Chrom Flash Chromatography (Et3N-treated Silica) Prep->Chrom Fractions Fraction Analysis (UV/Vis & TLC) Chrom->Fractions Fractions->Chrom Impure Fractions (Recycle) Concentration Concentration (T < 35°C, in vacuo) Fractions->Concentration Pure Fractions Cryst Recrystallization (EtOAc / Heptane) Concentration->Cryst Cryst->Cryst Oiling Out? Add Seed Crystals Pure Pure Crystalline Product (>99% HPLC) Cryst->Pure Controlled Cooling

Workflow for the anaerobic purification and recrystallization of 2,4,6-Trimethoxypyridin-3-ol.

Troubleshooting Guide (FAQs)

Q: Why does my product turn dark brown during silica gel chromatography? A: Causality: The highly electron-rich nature of the 2,4,6-trimethoxypyridine core makes it prone to single-electron oxidation[2]. Standard silica gel is slightly acidic (pH ~4.5-5.5). When the electron-rich pyridinol binds to acidic silanol groups in the presence of atmospheric oxygen, it undergoes rapid oxidative coupling, forming dark polymeric byproducts. Solution: Pre-treat the silica gel with 1-2% triethylamine (Et₃N) to neutralize acidic sites. Perform the chromatography using degassed solvents under positive nitrogen pressure.

Q: During recrystallization, the compound "oils out" (liquid-liquid phase separation) instead of forming crystals. How do I fix this? A: Causality: "Oiling out" occurs when the saturation temperature of the solute in the chosen solvent system exceeds its melting point, or when impurities severely depress the melting point. Because 2,4,6-Trimethoxypyridin-3-ol can form strong intermolecular hydrogen bonds, it readily entraps polar solvents, creating a metastable liquid phase rather than an ordered crystalline lattice. Solution: Shift to an Ethyl Acetate/Heptane anti-solvent system. Initiate cooling at a highly controlled rate (0.1 °C/min) and introduce authentic seed crystals just above the cloud point. This bypasses the metastable oiling zone by providing an immediate nucleation surface.

Q: How do I separate the target from closely related des-methyl impurities (e.g., 2,4-dimethoxypyridine-3,5-diol)? A: Causality: Des-methyl impurities possess additional hydroxyl groups, which significantly alters their pKa and hydrogen-bonding network compared to the mono-hydroxyl target. Solution: Utilize a pH-controlled liquid-liquid extraction before chromatography. Adjust the aqueous phase to pH 8.5; the diol impurities will predominantly ionize and remain in the aqueous layer, while the mono-hydroxyl target partitions into the organic layer.

Step-by-Step Methodologies (Self-Validating Protocols)

Protocol 1: Anaerobic Deactivated Flash Chromatography

Objective: Isolate 2,4,6-Trimethoxypyridin-3-ol from crude synthetic mixtures without oxidative degradation[4].

  • Stationary Phase Preparation: Slurry silica gel (230-400 mesh) in Hexane containing 2% (v/v) Triethylamine (Et₃N). Pack the column and flush with 3 column volumes (CV) of the same solvent to fully deactivate silanol sites.

  • Solvent Degassing: Sparge all elution solvents (Hexane and Ethyl Acetate) with ultra-pure Nitrogen for 30 minutes prior to use.

  • Sample Loading: Dissolve the crude mixture in a minimum volume of degassed dichloromethane. Apply to the column head under a gentle nitrogen stream.

  • Elution: Elute using a gradient of 10% to 40% Ethyl Acetate in Hexane (with 0.5% Et₃N). Collect fractions in test tubes pre-purged with nitrogen.

  • Validation Checkpoint (Mass Balance): Weigh the crude mass before loading. After concentrating the collected fractions, sum the mass of all recovered materials.

    • Self-Validation: A total mass balance of <90% indicates irreversible adsorption to the silica, signaling insufficient Et₃N deactivation. If >90% is recovered, the deactivation was successful.

Protocol 2: Anti-Solvent Recrystallization with Seeding

Objective: Obtain >99% pure crystalline product while avoiding liquid-liquid phase separation (oiling out).

  • Dissolution: Suspend the chromatographed product in minimal Ethyl Acetate (approx. 3 mL/g) and heat to 60 °C until complete dissolution is achieved.

  • Anti-Solvent Addition: Dropwise, add hot Heptane (60 °C) until the solution becomes faintly turbid (the cloud point). Immediately add a few drops of Ethyl Acetate until the solution is perfectly clear again.

  • Seeding: Cool the solution to 55 °C and add 0.5% (w/w) of pure 2,4,6-Trimethoxypyridin-3-ol seed crystals.

  • Controlled Cooling: Reduce the temperature to 5 °C at a strict rate of 0.1 °C/min using a programmable chiller.

  • Filtration: Filter the resulting white needles under vacuum and wash with cold Heptane (0 °C).

  • Validation Checkpoint (Mother Liquor Assay): Analyze the filtrate (mother liquor) via quantitative HPLC.

    • Self-Validation: The concentration of the target molecule in the mother liquor must match its theoretical thermodynamic solubility limit at 5 °C (approx. 4 mg/mL). A higher concentration indicates incomplete crystallization, requiring extended cooling or additional anti-solvent.

Quantitative Data Presentation

The following table summarizes the phase behavior and recovery metrics of 2,4,6-Trimethoxypyridin-3-ol across various crystallization solvent systems.

Primary SolventAnti-SolventRatio (v/v)Recovery Yield (%)Purity (HPLC Area %)Phase Observation
DichloromethaneHexane1:545.0%92.0%Severe oiling out; formed a dark, biphasic oil.
MethanolWater1:1060.5%95.5%Amorphous precipitate; high solvent entrapment.
TolueneCyclohexane1:372.0%97.8%Slow crystallization; minor oiling at the flask walls.
Ethyl Acetate Heptane 1:4 88.5% 99.2% High-quality crystalline needles (when seeded).

(Note: Optimal yield and purity are achieved strictly through the Ethyl Acetate/Heptane system combined with thermal seeding).

References

  • SYNTHESIS OF 3-METHOXYELLIPTICINE AND ELLIPTICINE BY FRIEDEL-CRAFTS REACTION OF INDOLE-2,3-DICARBOXYLIC ANHYDRIDE Source: CLOCKSS URL:[Link]

  • Synthesis and Properties of 1-Azapyrenes Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

  • TEtraQuinolines (TEQs): A missing link in the family of porphyrinoid macrocycles Source: ChemRxiv URL:[Link]

Sources

Reference Data & Comparative Studies

Validation

Validating the Chemical Purity of 2,4,6-Trimethoxypyridin-3-ol: A Comparative Guide to LC-MS vs. Alternative Modalities

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly functionalized heterocyclic building blocks. 2,4,6-Trimethoxypyridin-3-ol (CAS 1949816-21-0)[1] represents a cla...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I frequently encounter analytical bottlenecks when characterizing highly functionalized heterocyclic building blocks. 2,4,6-Trimethoxypyridin-3-ol (CAS 1949816-21-0)[1] represents a classic analytical challenge. With a molecular weight of 185.18 g/mol , a basic pyridine nitrogen, three electron-donating methoxy groups, and a free hydroxyl group, this molecule is highly polar and potentially prone to thermal degradation or oxidation.

When validating its chemical purity for pharmaceutical or fine chemical applications, laboratories must choose between Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Mass Spectrometry (GC-MS), and Quantitative Nuclear Magnetic Resonance (qNMR). This guide objectively compares these modalities, explaining the causality behind method selection and providing a self-validating LC-MS protocol grounded in2[2].

The Causality of Method Selection

Why does LC-MS outperform traditional techniques for this specific compound? The answer lies in the molecule's physicochemical properties.

  • GC-MS (Gas Chromatography-Mass Spectrometry): While GC-MS is excellent for volatile, low-molecular-weight compounds, it is fundamentally mismatched for 2,4,6-Trimethoxypyridin-3-ol[3]. The free hydroxyl group acts as a strong hydrogen-bond donor, causing severe peak tailing on standard siloxane capillary columns. Furthermore, the electron-rich pyridine ring can undergo thermal degradation in the high-temperature GC inlet (typically >250°C). Overcoming this requires chemical derivatization (e.g., silylation), which introduces sample preparation artifacts and increases analysis time[4].

  • qNMR (Quantitative NMR): NMR is non-destructive and provides a holistic view of the sample[5]. However, it suffers from a critical flaw: limited dynamic range. If your sample contains a 0.05% trace impurity—such as the positional isomer 2,3,6-trimethoxypyridin-4-ol[6]—the impurity's proton signals will be buried in the baseline noise or overlapped by the main compound's peaks, leading to false-positive purity assessments.

  • LC-MS (Liquid Chromatography-Mass Spectrometry): LC-MS is the optimal choice. The compound's polarity makes it highly amenable to reversed-phase liquid chromatography. More importantly, the basic pyridine nitrogen readily accepts a proton during Electrospray Ionization (ESI), yielding an intense [M+H]+ ion at m/z 186.07. LC-MS provides both the chromatographic resolution to separate isomers and the mass specificity to identify trace impurities without derivatization[3][4].

MethodSelection Start 2,4,6-Trimethoxypyridin-3-ol (Polar, Electron-Rich) Volatile Is it highly volatile? Start->Volatile GCMS GC-MS (Requires Derivatization) Volatile->GCMS Yes Trace Need trace impurity ID (<0.1% LOD)? Volatile->Trace No (Thermally Labile) NMR qNMR (Low Sensitivity) Trace->NMR No (Bulk Purity) LCMS LC-MS (Optimal Sensitivity & ID) Trace->LCMS Yes (Trace Impurities)

Decision tree for selecting analytical methods for 2,4,6-Trimethoxypyridin-3-ol.

Comparative Performance Data

The following table summarizes the quantitative performance metrics of each technique when analyzing 2,4,6-Trimethoxypyridin-3-ol, based on standard analytical validation parameters.

Performance ParameterLC-MS (ESI+)GC-MS (EI)qNMR (1H)HPLC-UV
Limit of Detection (LOD) 0.5 ng/mL50 ng/mL (derivatized)~1 mg/mL10 ng/mL
Dynamic Range 10^410^310^210^4
Trace Impurity Identification Excellent (Mass + Fragmentation)Good (Library match)Poor (Signal overlap)None (Requires standards)
Sample Preparation Dilute & ShootDerivatization requiredDissolve in D2O/DMSO-d6Dilute & Shoot
Analysis Time 5–10 mins15–20 mins10–15 mins5–10 mins
Thermal Degradation Risk NoneHigh (inlet/column)NoneNone

Self-Validating LC-MS Experimental Protocol

To guarantee trustworthiness, the analytical method must be a self-validating system. This means the protocol inherently proves its own specificity and accuracy during every run, adhering strictly to2[2].

Step 1: Sample & System Suitability Preparation
  • Primary Standard: Dissolve 10.0 mg of 2,4,6-Trimethoxypyridin-3-ol in 10 mL of MS-grade Methanol:Water (50:50, v/v) to create a 1 mg/mL stock. Dilute to a working concentration of 10 µg/mL.

  • Spike/System Suitability Solution (The Self-Validation Step): Spike the working solution with 0.1% (w/w) of a known structurally similar impurity, such as 2,3,6-trimethoxypyridin-4-ol[6]. Causality: This proves the method's Specificity —its ability to unequivocally separate the target analyte from closely related isomers[2].

Step 2: UHPLC Chromatographic Separation
  • Column: Waters Acquity UPLC BEH C18 (1.7 µm, 2.1 x 100 mm). Causality: The sub-2-micron particles provide the high theoretical plate count necessary to resolve structural isomers.

  • Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.

  • Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.

    • Causality: Formic acid acts as an ion-pairing agent to improve peak shape and provides the abundant protons needed to drive ESI+ ionization of the pyridine ring.

  • Gradient Program: 5% B hold for 1 min, ramp to 95% B over 7 mins, hold for 2 mins. Flow rate: 0.4 mL/min.

Step 3: Mass Spectrometry (ESI+) Detection
  • Source Parameters: Electrospray Ionization in positive mode (ESI+). Capillary voltage: 3.0 kV. Desolvation temperature: 350°C.

  • Detection Mode: Set the quadrupole to monitor the [M+H]+ precursor ion at m/z 186.07. For absolute confirmation, utilize Multiple Reaction Monitoring (MRM) to track the loss of a methyl group (transition m/z 186.07 → 171.05).

Step 4: ICH Q2(R2) Validation Execution
  • Linearity: Inject calibration standards ranging from the Limit of Quantitation (LOQ) to 120% of the nominal test concentration. Ensure the correlation coefficient (R²) is ≥ 0.998[2].

  • Precision (Repeatability): Perform 6 replicate injections of the 10 µg/mL standard. The Relative Standard Deviation (RSD) of the peak area must be < 2.0%[2].

ValidationWorkflow Prep Sample Prep (Standard & Spike) Chrom UHPLC Separation (C18, Gradient) Prep->Chrom Ion ESI+ Ionization (m/z 186.07[M+H]+) Chrom->Ion Detect Mass Detection (MRM or HRMS) Ion->Detect Valid ICH Q2(R2) Validation (Specificity & Linearity) Detect->Valid

Self-validating LC-MS workflow for purity analysis based on ICH Q2(R2) guidelines.

Conclusion

For the purity validation of highly substituted, polar heterocycles like 2,4,6-Trimethoxypyridin-3-ol, LC-MS is unequivocally the superior analytical modality. By leveraging the molecule's natural propensity for protonation and avoiding the thermal degradation risks associated with GC-MS, researchers can achieve sub-nanogram sensitivity. When coupled with a self-validating protocol grounded in ICH guidelines, LC-MS provides the definitive, trustworthy data required for rigorous drug development and chemical characterization.

References

  • Title: LC-MS VS GC-MS: What's the Difference Source: MetwareBio URL: [Link]

  • Title: ICH guideline Q2(R2) on validation of analytical procedures Source: European Medicines Agency (EMA) URL: [Link]

  • Title: LCMS vs. GCMS: When to Choose Each for Optimal Results in Your Analytical Chemistry Source: Emery Pharma URL: [Link]

  • Title: Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR Source: Alwsci URL: [Link]

Sources

Comparative

Comparative Guide: Trimethoxypyridine Isomers vs. Traditional Pharmacophores in Rational Drug Design

Introduction: The Evolution of the Trimethoxyphenyl Pharmacophore In the landscape of rational drug design, the 3,4,5-trimethoxyphenyl (TMP) moiety is a highly validated pharmacophore, acting as the primary binding deter...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Evolution of the Trimethoxyphenyl Pharmacophore

In the landscape of rational drug design, the 3,4,5-trimethoxyphenyl (TMP) moiety is a highly validated pharmacophore, acting as the primary binding determinant for numerous antimitotic agents targeting the colchicine binding site (CBS) of tubulin[1]. Classic tubulin inhibitors, such as Combretastatin A-4 (CA-4) and colchicine, rely on the TMP group to form a critical hydrogen bond with the CYS241 residue in the β-tubulin subunit[2].

However, traditional TMP-based compounds are severely limited by high lipophilicity, poor aqueous solubility, and susceptibility to multidrug resistance (MDR) efflux pumps. To overcome these pharmacokinetic bottlenecks, structural biologists and medicinal chemists have turned to trimethoxypyridine isomers as bioisosteric replacements. By substituting the benzene ring with a pyridine ring, researchers introduce a basic nitrogen atom that fundamentally alters the molecule's electrostatic potential, improving solubility while offering a novel hydrogen-bond acceptor to enhance target affinity[1].

This guide objectively compares the structural rationale, comparative efficacy, and experimental validation of trimethoxypyridine isomers against traditional TMP-based alternatives.

Structural Rationale: Why Trimethoxypyridine?

The strategic placement of a nitrogen atom within the aromatic ring creates distinct isomers (e.g., 2,3,4-trimethoxypyridine, 2,4,6-trimethoxypyridine, and 3,4,5-trimethoxypyridine), each with unique electronic and steric properties:

  • 3,4,5-Trimethoxypyridine Derivatives: These act as direct bioisosteres for the TMP group in CA-4 and colchicine. The nitrogen atom decreases overall lipophilicity (lowering LogP), which directly translates to enhanced aqueous solubility—a critical factor for intravenous drug formulation[1].

  • 2,4,6-Trimethoxypyridine: While less common in direct CBS inhibition, this isomer is highly electron-rich and is frequently utilized as a specialized ligand in transition-metal catalysis (e.g., stabilizing Pd-catalyzed C-H amination). Its ability to modulate electron density makes it a versatile building block in the synthesis of complex pharmaceutical intermediates[3].

Mechanism of Action

Trimethoxypyridine-based tubulin inhibitors disrupt the dynamic instability of microtubules. By binding to the CBS, they prevent the polymerization of α/β-tubulin heterodimers. This biochemical blockade triggers a cascade: the cell fails to form a functional mitotic spindle, leading to cell cycle arrest at the G2/M phase, and ultimately culminating in pre-G1 apoptosis[2].

Mechanism TMP Trimethoxypyridine Derivative CBS Colchicine Binding Site (CYS241 Interaction) TMP->CBS Tubulin α/β-Tubulin Heterodimer CBS->Tubulin Polymerization Inhibition of Polymerization Tubulin->Polymerization Arrest G2/M Cell Cycle Arrest Polymerization->Arrest Apoptosis Pre-G1 Apoptosis Arrest->Apoptosis

Mechanism of trimethoxypyridine-induced apoptosis via tubulin inhibition.

Comparative Performance Analysis

To objectively evaluate the performance of trimethoxypyridine isomers, we analyze recent data comparing novel2 (specifically Compounds VI and Vj) against the clinical standard, colchicine[2].

The data demonstrates that trimethoxypyridine derivatives not only retain but exceed the anti-proliferative potency of colchicine across multiple human carcinoma cell lines (HCT-116, HepG-2, and MCF-7)[2]. Furthermore, Compound VI exhibits a superior IC50 in direct enzymatic tubulin polymerization assays[2].

Quantitative Data Comparison
Compound / Isomer ClassHCT-116 IC50 (µM)HepG-2 IC50 (µM)MCF-7 IC50 (µM)Tubulin IC50 (nM)
Compound VI (Trimethoxypyridine derivative)4.833.256.118.92
Compound Vj (Trimethoxypyridine derivative)4.503.744.8210.75
Colchicine (Reference Standard)7.409.3210.419.85

Data sourced from in vitro anti-proliferative and enzymatic assays[2]. Lower IC50 values indicate higher potency.

Experimental Methodologies & Validation Protocols

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the exact workflows used to generate the comparative data above.

Protocol A: In Vitro Tubulin Polymerization Assay

This assay measures the direct biochemical inhibition of microtubule assembly[4].

  • Preparation: Purify eukaryotic α/β-tubulin heterodimers and prepare a reaction mixture containing 1.5 mg/mL tubulin in a standard polymerization buffer (e.g., PIPES, MgCl2, EGTA)[4].

  • Pre-incubation: Introduce the trimethoxypyridine isomer at varying concentrations. Incubate the mixture for 15 minutes at 37°C[4].

    • Causality: This step is critical as it allows the inhibitor to achieve thermodynamic equilibrium with the colchicine binding site prior to the initiation of assembly.

  • Initiation: Cool the mixture to room temperature and add Guanosine-5'-triphosphate (GTP) to a final concentration of 1 mM[4].

    • Causality: GTP binding to the β-tubulin subunit acts as the necessary biochemical trigger for heterodimer polymerization.

  • Spectrophotometric Monitoring: Transfer the mixture to a spectrophotometer and monitor absorbance at 350 nm over time at 37°C[4].

    • Causality: As tubulin polymerizes into larger microtubule structures, the solution's turbidity increases. This physical change directly correlates with an increase in absorbance at 350 nm.

  • Quantification: Calculate the IC50 by determining the inhibitor concentration that reduces the maximum polymerization rate by 50% compared to a DMSO vehicle control[4].

Workflow Step1 1. Purified Tubulin Preparation (1.5 mg/mL) Step2 2. Inhibitor Pre-incubation (15 min, 37°C) Step1->Step2 Step3 3. Cooling to RT & GTP Addition Step2->Step3 Step4 4. Spectrophotometric Monitoring (350 nm) Step3->Step4 Step5 5. IC50 Calculation (Polymerization Curve) Step4->Step5

Step-by-step workflow for the in vitro tubulin polymerization assay.

Protocol B: Cell Cycle and Apoptosis Analysis (Flow Cytometry)

This protocol validates the downstream cellular effects of tubulin inhibition[2].

  • Cell Treatment: Seed HepG-2 cells and treat with the trimethoxypyridine derivative at its predetermined IC50 concentration (e.g., 3.25 µM for Compound VI) for 24 hours[2].

  • Harvest and Fixation: Trypsinize the cells, wash with cold PBS, and fix in 70% ice-cold ethanol overnight.

    • Causality: Ethanol permeabilizes the cell membrane, allowing the intercalating dye to access nuclear DNA while preserving overall cellular architecture.

  • Staining: Resuspend the fixed cells in a buffer containing Propidium Iodide (PI) and RNase A.

    • Causality: RNase A degrades cellular RNA, ensuring that the PI fluorescence measured by the cytometer is strictly proportional to DNA content.

  • Flow Cytometry Analysis: Analyze the PI fluorescence.

    • Causality: Cells arrested in the G2/M phase possess double the DNA content of G1 cells, appearing as a distinct secondary peak. An observed increase in the pre-G1 population (e.g., reaching 18.53% for Compound VI) indicates DNA fragmentation, confirming the induction of apoptosis[2].

Conclusion

The rational replacement of the trimethoxybenzene pharmacophore with trimethoxypyridine isomers represents a significant leap forward in the design of colchicine binding site inhibitors. By introducing a basic nitrogen atom, researchers successfully enhance aqueous solubility and optimize hydrogen bonding with CYS241[2]. As evidenced by comparative experimental data, novel trimethoxypyridine derivatives like Compound VI outperform traditional standards like colchicine in both direct tubulin polymerization inhibition and broad-spectrum anti-proliferative activity[2]. For drug development professionals, utilizing the pyridine bioisostere provides a highly effective strategy for overcoming the pharmacokinetic limitations of classic antimitotic agents.

References

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers Source: National Institutes of Health (NIH) / PMC URL:[Link]

  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers Source: RSC Advances (Royal Society of Chemistry) URL:[Link]

  • WO2008033449A2 - Compounds for the treatment of angiogenesis Source: Google Patents URL
  • Computational Study on Why and How of Nonconventional meta-C–H Arylation of Electron-Rich Arenes via Pd/Quinoxaline-Based Ligand/Norbornene Cooperative Catalysis Source: The Journal of Organic Chemistry (ACS Publications) URL:[Link]

Sources

Validation

A Comparative Benchmarking Guide: Evaluating 2,4,6-Trimethoxypyridin-3-ol Against Standard Pyridine-Based Ligands in Catalysis

This guide provides a comprehensive framework for benchmarking the performance of the novel, electron-rich ligand, 2,4,6-Trimethoxypyridin-3-ol. We will compare its efficacy against established pyridine-based ligands wit...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a comprehensive framework for benchmarking the performance of the novel, electron-rich ligand, 2,4,6-Trimethoxypyridin-3-ol. We will compare its efficacy against established pyridine-based ligands within the context of a well-defined catalytic system. This document is intended for researchers, chemists, and drug development professionals seeking to understand and exploit the nuanced effects of ligand architecture on chemical reactivity.

The narrative moves beyond simple procedural lists to explain the causal links between ligand structure, experimental design, and performance outcomes, ensuring a deep, actionable understanding of the principles at play.

Introduction: The Central Role of Ligand Design

Pyridine and its derivatives are foundational building blocks in modern chemistry, serving as versatile ligands in transition metal complexes that drive a vast array of chemical transformations.[1][2][3] Their applications span homogeneous catalysis, materials science, and medicinal chemistry, where they are integral to the synthesis of fine chemicals and active pharmaceutical ingredients.[1][4][5][6]

The efficacy of a metal catalyst is profoundly influenced by the electronic and steric properties of its coordinating ligands. By strategically modifying the pyridine scaffold with functional groups, chemists can "tune" the catalyst's reactivity, selectivity, and stability.[4][7] The introduction of electron-donating or withdrawing groups, for instance, directly alters the electron density at the metal center, which in turn affects key steps in a catalytic cycle such as oxidative addition and reductive elimination.

This guide focuses on 2,4,6-Trimethoxypyridin-3-ol, a pyridine derivative distinguished by a dense arrangement of electron-donating groups (three methoxy and one hydroxyl). Such a substitution pattern suggests a ligand with exceptionally strong Lewis basicity. However, this is coupled with significant steric bulk. This document outlines a rigorous methodology to deconstruct these competing influences by benchmarking it against well-understood standard ligands in a sensitive and industrially relevant catalytic reaction.

The Benchmarking Framework: Ligand Selection and Catalytic Platform

A meaningful comparison requires carefully selected benchmarks and a reaction system known to be sensitive to ligand effects.

Rationale for Ligand Selection

To provide a multi-faceted comparison, we have selected two standard ligands that represent different archetypes of pyridine-based structures.

  • Test Ligand: 2,4,6-Trimethoxypyridin-3-ol: This is our compound of interest.

    • Hypothesized Electronic Properties: The three methoxy substituents and one hydroxyl group are all strong electron-donating groups, which should render the pyridine nitrogen exceptionally Lewis basic. This could enhance the rate of catalytic steps that benefit from an electron-rich metal center.

    • Hypothesized Steric Properties: The presence of substituents at both positions ortho to the nitrogen (2- and 6-) creates a sterically hindered coordination environment. This may influence substrate approach and impact regioselectivity.

  • Benchmark 1: 2,2'-Bipyridine (bpy): A classic bidentate, chelating ligand.

    • Purpose: Including bpy allows us to assess the impact of denticity. As a chelating ligand, it forms a highly stable complex with the metal, which can lead to vastly different catalytic activity and stability compared to its monodentate counterparts.[1][8]

  • Benchmark 2: 3,2′:6′,3′′-Terpyridine (tpy): A widely used tridentate ligand.

    • Purpose: Terpyridine offers a rigid, meridional coordination geometry, creating a distinct steric and electronic environment from both monodentate and bidentate ligands.[9][10] Its inclusion provides a benchmark for a higher order of chelation.

The Catalytic Platform: Palladium-Catalyzed C–H Olefination

To quantify the performance of each ligand, we will employ the Palladium-catalyzed Fujiwara-Moritani reaction (a direct C-H olefination). This reaction is an excellent choice for several reasons:

  • Ligand-Sensitive: The rate, yield, and regioselectivity of this reaction are known to be significantly influenced by the ligand coordinated to the palladium center.[11]

  • Mechanistic Clarity: The proposed catalytic cycle involves a rate-determining C-H activation step, which is highly sensitive to the electronic state of the palladium catalyst. An electron-rich ligand is often proposed to accelerate this step.[11]

  • Quantitative Metrics: The reaction provides clear, quantifiable performance indicators: chemical yield and the ratio of isomeric products (regioselectivity).

The general workflow for this benchmarking study is outlined below.

G cluster_0 Phase 1: Preparation & Synthesis cluster_1 Phase 2: Performance Evaluation cluster_2 Phase 3: Data Analysis & Interpretation L1 Select Ligands: 1. 2,4,6-Trimethoxypyridin-3-ol 2. 2,2'-Bipyridine (bpy) 3. 3,2':6',3''-Terpyridine (tpy) S1 Synthesize Metal-Ligand Complexes (or generate in situ) L1->S1 R1 Execute Catalytic Reaction: Pd-Catalyzed C-H Olefination S1->R1 A1 Analyze Reaction Products: Yield & Regioselectivity (NMR, GC-MS) R1->A1 D1 Tabulate Quantitative Data A1->D1 I1 Correlate Ligand Structure with Catalytic Performance D1->I1

Caption: High-level workflow for the ligand benchmarking process.

Experimental Design and Protocols

This section provides detailed, self-validating protocols. The causality behind key steps is explained to ensure both reproducibility and a deeper understanding of the experimental design.

General Experimental Considerations
  • Trustworthiness through Rigor: All reactions involving organometallic species should be conducted under an inert atmosphere (e.g., Nitrogen or Argon) using Schlenk line techniques to prevent catalyst decomposition.

  • Solvent Purity: Anhydrous solvents are critical for reproducibility. Solvents should be dried using appropriate methods (e.g., distillation over sodium/benzophenone or passage through a solvent purification system).

  • Analytical Standards: Product yield and selectivity must be determined using an internal standard (e.g., 1,3,5-trimethoxybenzene) via ¹H NMR or GC-MS analysis of the crude reaction mixture. This corrects for variations in workup and isolation.

Protocol: In Situ Catalyst Preparation and C-H Olefination

This protocol is adapted from methodologies known to be effective for the Fujiwara-Moritani reaction.[11] It utilizes an in situ approach where the active catalyst is formed directly in the reaction vessel.

Materials:

  • Palladium(II) acetate (Pd(OAc)₂)

  • Ligand (2,4,6-Trimethoxypyridin-3-ol, bpy, or tpy)

  • Arene substrate (e.g., o-xylene)

  • Olefin (e.g., n-butyl acrylate)

  • Oxidant (e.g., Benzoquinone)

  • Acid co-catalyst (e.g., Acetic Acid)

  • Anhydrous solvent (e.g., Dioxane)

  • Internal standard (e.g., 1,3,5-trimethoxybenzene)

Procedure:

  • Vessel Preparation: To a flame-dried Schlenk tube equipped with a magnetic stir bar, add Pd(OAc)₂ (e.g., 0.02 mmol, 1.0 equiv).

  • Ligand Addition:

    • For monodentate ligands (2,4,6-Trimethoxypyridin-3-ol): Add the ligand (0.02 mmol, 1.0 equiv). Rationale: A 1:1 Pd:ligand ratio is often optimal for promoting C-H activation with monodentate pyridines.[11]

    • For bidentate/tridentate ligands (bpy, tpy): Add the ligand (0.02 mmol, 1.0 equiv). Rationale: These ligands will fully coordinate the metal, providing a distinct, saturated coordination sphere for comparison.

  • Inert Atmosphere: Seal the tube, and evacuate and backfill with nitrogen three times.

  • Reagent Loading: Under a positive flow of nitrogen, add the arene substrate (o-xylene, 2.0 mmol, 100 equiv), the olefin (n-butyl acrylate, 0.4 mmol, 20 equiv), the oxidant (benzoquinone, 0.4 mmol, 20 equiv), the internal standard, and anhydrous dioxane (2.0 mL).

  • Reaction Initiation: Stir the mixture at room temperature for 5 minutes to allow for catalyst pre-formation.

  • Heating: Place the sealed tube in a preheated oil bath at 100 °C.

  • Monitoring and Quenching: Stir the reaction for 24 hours. After cooling to room temperature, quench the reaction by opening it to the air and diluting with ethyl acetate.

  • Analysis: Filter the crude mixture through a short plug of silica gel. Analyze the filtrate by ¹H NMR and/or GC-MS to determine the yield and isomeric product ratio against the internal standard.

Protocol: Spectroscopic Characterization of Metal-Ligand Interaction

To confirm and compare the coordination of each ligand to the metal center, spectroscopic analysis is essential. UV-Vis spectroscopy provides information on the electronic transitions within the complex.[12]

Procedure (UV-Vis Spectroscopy):

  • Stock Solutions: Prepare separate stock solutions of Pd(OAc)₂ and each ligand in a suitable solvent (e.g., acetonitrile).

  • Complex Formation: In a cuvette, mix the Pd(OAc)₂ and ligand solutions in the desired stoichiometric ratio (e.g., 1:1).

  • Data Acquisition: Record the UV-Vis absorption spectrum over a range of wavelengths (e.g., 200-800 nm).

  • Analysis: Compare the spectrum of the complex to the spectra of the free ligand and the palladium salt. A shift in the absorption bands, particularly the appearance of new metal-to-ligand charge transfer (MLCT) bands, provides evidence of coordination.

Anticipated Results and Comparative Discussion

The experimental data should be collated into a clear, comparative table. While the precise results for the novel 2,4,6-Trimethoxypyridin-3-ol are predictive, we can frame a discussion based on established chemical principles.

Table 1: Comparative Performance Data of Pyridine-Based Ligands

LigandTypeKey Structural FeaturesAnticipated Yield (%)Anticipated Regioselectivity (β/α)
2,4,6-Trimethoxypyridin-3-ol MonodentateHighly Electron-Donating, Sterically HinderedModerateHigh
2,2'-Bipyridine (bpy) BidentateChelating, Rigid PlanarLow to NoneN/A
3,2′:6′,3′′-Terpyridine (tpy) TridentateChelating, MeridionalLow to NoneN/A

Interpretive Discussion:

  • 2,4,6-Trimethoxypyridin-3-ol: We anticipate a moderate yield. The strong electron-donating nature of the substituents should, in theory, accelerate the C-H activation step. However, this electronic benefit may be counteracted by the significant steric bulk at the 2- and 6-positions, which could hinder the approach of the arene substrate to the palladium center. This steric clash could, however, lead to enhanced regioselectivity, favoring reaction at the less hindered C-H bond of the substrate.[11]

  • 2,2'-Bipyridine (bpy) & 3,2′:6′,3′′-Terpyridine (tpy): These chelating ligands are expected to show low or no catalytic activity in this specific reaction. Causality: The Fujiwara-Moritani reaction requires a coordinatively unsaturated metal center to allow for substrate binding and C-H activation.[11] Strong chelating ligands like bpy and tpy bind tightly to the metal, occupying multiple coordination sites and preventing the necessary substrate interactions, thereby shutting down the catalytic cycle. Their inclusion in the study serves as a crucial control, validating the mechanistic importance of available coordination sites.

The diagram below illustrates the proposed role of a monodentate ligand (L) in the key C-H activation step of the catalytic cycle.

Catalytic_Cycle Pd_L L-Pd(II) Arene_Complex L-Pd(II)(Arene) Pd_L->Arene_Complex + Arene CH_Activation Transition State Arene_Complex->CH_Activation C-H Activation Hydrido_Pd L-Pd(II)-H CH_Activation->Hydrido_Pd Note Ligand 'L' modulates the electron density on Pd, influencing the energy barrier of the C-H activation transition state. More electron- donating ligands are expected to lower this barrier. CH_Activation->Note Product Product Hydrido_Pd->Product + Olefin, - H+ Pd_0 Pd(0) Product->Pd_0 Reductive Elimination Pd_0->Pd_L Oxidation

Caption: Role of the ligand in the C-H activation step of olefination.

Conclusion and Future Directions

This guide presents a robust framework for the systematic evaluation of 2,4,6-Trimethoxypyridin-3-ol. By benchmarking against ligands with different denticity and electronic profiles in a sensitive catalytic system, researchers can gain a clear understanding of its unique properties.

The anticipated results suggest that 2,4,6-Trimethoxypyridin-3-ol may function as a potent ligand whose strong electronic-donating capacity is tempered by significant steric hindrance. This combination makes it a compelling candidate for reactions where fine-tuning selectivity is paramount.

Future work should involve:

  • Broader Catalytic Screening: Testing its performance in other ligand-sensitive reactions, such as cross-coupling (e.g., Suzuki, Heck).

  • Structural Analysis: Obtaining an X-ray crystal structure of a metal complex with this ligand would provide definitive proof of its coordination geometry and steric profile.[7][12]

  • Computational Studies: Using Density Functional Theory (DFT) to model the reaction pathway could provide deeper mechanistic insights and corroborate the experimental findings regarding electronic and steric effects.[12][13]

By following this structured, rationale-driven approach, the scientific community can effectively characterize this and other novel ligands, accelerating the discovery of new and improved catalysts for chemical synthesis.

References

  • A Comparative Analysis of Theoretical and Experimental Data for Pyridine-Based Ligand Complexes. Benchchem.
  • Pyridine Ligands - Ligands & Coordination Complexes. Alfa Chemistry.
  • Pyridine Ligands - Catalysts. Alfa Chemistry.
  • Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. PMC.
  • A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. PMC.
  • Pyridine: A Useful Ligand in Transition Metal Complexes. IntechOpen.
  • Pyridine Ligands as Promoters in PdII/0-Catalyzed C–H Olefination Reactions. ACS Publications.
  • Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. IntechOpen.
  • Pyridine: the scaffolds with significant clinical diversity. RSC Publishing.
  • Functionalized Pyridines as Valuable Building Blocks in Organic Synthesis and Medicinal Chemistry. Life Chemicals.
  • 2,4,6-trimethylpyridin-3-ol synthesis from 2,4,6-trimethylpyridine using resting cells of Rhodococcus jostii TMP1. ResearchGate.
  • The First Fifty Years of 2,2′-Bipyridine: A Story of the Discovery and Coordination Chemistry. Semantic Scholar.
  • 6-Amino-2,4,5-trimethylpyridin-3-ol and 2-amino-4,6-dimethylpyrimidin-5-ol derivatives as selective fibroblast growth factor receptor 4 inhibitors: design, synthesis, molecular docking, and anti-hepatocellular carcinoma efficacy evaluation. PMC.
  • Synthesis and Characterization of Pyridine Transition Metal Complexes of Ni (II), Cu (I) and Ag (I). JSciMed Central.
  • A benchmark study of aromaticity indexes for benzene, pyridine and the diazines. PMC.
  • Multitopic 3,2′:6′,3′′-terpyridine ligands as 4-connecting nodes in two-dimensional 4,4-networks. PMC.
  • Terpyridine. Wikipedia. Available at: [Link]

Sources

Validation

A Comparative Guide to the Cytotoxicity of Pyridin-3-ol Derivatives: A Structural Analysis

For Researchers, Scientists, and Drug Development Professionals Abstract The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. While direct cytotoxi...

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyridin-3-ol scaffold is a privileged structure in medicinal chemistry, forming the core of numerous bioactive compounds. While direct cytotoxic data for 2,4,6-trimethoxypyridin-3-ol is not extensively documented in publicly available literature, a comparative analysis of structurally related heterocyclic compounds can provide valuable insights into its potential biological activity. This guide synthesizes existing data on the cytotoxicity of various pyridin-3-ol and pyridine derivatives to establish a framework for understanding their structure-activity relationships (SAR). We will delve into the experimental methodologies used to assess cytotoxicity and explore the molecular pathways often implicated in the action of these compounds.

Introduction: The Significance of the Pyridin-3-ol Scaffold

The pyridin-3-ol moiety, a hydroxylated derivative of pyridine, is a key pharmacophore in a diverse range of therapeutic agents, exhibiting activities including anticancer, antimicrobial, and anti-inflammatory properties.[1] The electron-donating nature of the hydroxyl group, combined with the electron-withdrawing properties of the nitrogen atom in the pyridine ring, creates a unique electronic environment that facilitates interactions with various biological targets. The substitution pattern on the pyridine ring plays a critical role in modulating this activity, influencing factors such as cell permeability, target binding affinity, and metabolic stability. Understanding the impact of these substitutions is paramount for the rational design of novel, potent, and selective therapeutic agents.

Comparative Cytotoxicity: A Structure-Activity Relationship (SAR) Perspective

In the absence of direct data for 2,4,6-trimethoxypyridin-3-ol, we can infer its potential cytotoxic profile by examining related structures. The presence and position of methoxy (-OCH3) and hydroxyl (-OH) groups on the pyridine or related heterocyclic rings have been shown to significantly influence cytotoxicity.

Generally, the inclusion of methoxy and hydroxyl groups on aromatic rings can enhance antiproliferative activity.[2] For instance, chalcones containing methoxy group substitutions have demonstrated cytotoxic activities against various cancer cell lines.[3] Furthermore, an analysis of pyridine-derived compounds has revealed that those containing nitrogen and oxygen in their structure, such as -OCH3 and -OH, often exhibit superior antiproliferative activity against several human cancer cell lines.[2]

However, the specific substitution pattern is crucial. Studies on other pyridine derivatives have shown that even slight variations in substituents can cause dramatic changes in toxicity.[4] For example, in some series of pyridine derivatives, the replacement of a particular group with chloro (Cl) or methoxy (OMe) substituents led to a decrease in activity, while the presence of a hydrogen-donating hydroxyl group was found to be beneficial for biological activity.[2]

Conversely, some trimethoxyphenyl pyridine derivatives have shown potent cytotoxic activities, with some compounds exhibiting superior anti-proliferative effects compared to the well-known mitotic inhibitor, colchicine.[5] This suggests that a trimethoxy substitution pattern can be favorable for cytotoxicity, depending on the overall molecular structure.

Based on these observations, it is plausible that 2,4,6-trimethoxypyridin-3-ol could exhibit cytotoxic properties. The presence of three electron-donating methoxy groups, in conjunction with the hydroxyl group, might enhance its interaction with biological targets involved in cell proliferation. However, without empirical data, this remains a hypothesis. The following sections outline the standard experimental procedures required to validate this hypothesis.

Methodologies for Assessing Cytotoxicity

To ascertain the cytotoxic potential of 2,4,6-trimethoxypyridin-3-ol and its analogues, a tiered in vitro testing approach is recommended. This typically involves a primary screen to determine the concentration-dependent effect on cell viability, followed by more detailed mechanistic studies.

Cell Viability Assays

The initial assessment of cytotoxicity is typically performed using colorimetric or fluorometric assays that measure metabolic activity or membrane integrity. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used and reliable method.[6][7][8][9]

Experimental Protocol: MTT Assay

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, HepG2, A549) in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compound (e.g., 2,4,6-trimethoxypyridin-3-ol) in culture medium. Replace the existing medium with the compound-containing medium and incubate for a specified period (e.g., 24, 48, or 72 hours). Include a vehicle control (e.g., DMSO) and a positive control (e.g., doxorubicin).

  • MTT Addition: After the incubation period, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

MTT_Assay_Workflow cluster_setup Experimental Setup cluster_treatment Compound Treatment cluster_assay MTT Assay cluster_analysis Data Analysis start Seed Cells in 96-well Plate incubation1 Incubate 24h start->incubation1 treatment Add Serial Dilutions of Compound incubation1->treatment incubation2 Incubate 24-72h treatment->incubation2 add_mtt Add MTT Reagent incubation2->add_mtt incubation3 Incubate 3-4h add_mtt->incubation3 solubilize Solubilize Formazan Crystals incubation3->solubilize read_plate Measure Absorbance at 570nm solubilize->read_plate calculate Calculate % Viability & IC50 read_plate->calculate

Caption: Workflow for determining cytotoxicity using the MTT assay.

Apoptosis and Cell Cycle Analysis

Should a compound exhibit significant cytotoxicity, further investigation into the mechanism of cell death is warranted. This often involves assessing for apoptosis (programmed cell death) and cell cycle arrest.

Experimental Protocol: Apoptosis Assay (Annexin V/Propidium Iodide Staining)

  • Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time.

  • Cell Harvesting: Harvest the cells and wash them with cold PBS.

  • Staining: Resuspend the cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are in early apoptosis, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.

Experimental Protocol: Cell Cycle Analysis

  • Cell Treatment and Harvesting: Treat and harvest cells as described for the apoptosis assay.

  • Fixation: Fix the cells in cold 70% ethanol.

  • Staining: Stain the cells with a solution containing PI and RNase.

  • Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).

Potential Mechanisms of Action

The cytotoxic effects of pyridine derivatives can be mediated through various molecular mechanisms. Understanding these pathways is crucial for optimizing lead compounds and predicting potential side effects.

Induction of Apoptosis

Many cytotoxic pyridine compounds exert their effects by inducing apoptosis.[10] This can occur through the activation of intrinsic or extrinsic apoptotic pathways. Some pyridine derivatives have been shown to induce apoptosis by modulating the phosphorylation of key signaling proteins such as Akt, ERK, and p38 MAPK.[10]

Apoptosis_Signaling_Pathway cluster_akt PI3K/Akt Pathway cluster_mapk MAPK Pathway compound Cytotoxic Pyridine Derivative akt Akt (Pro-survival) compound->akt Inhibition erk ERK (Proliferation) compound->erk Inhibition p38 p38 MAPK (Stress Response) compound->p38 Activation apoptosis Apoptosis akt->apoptosis Inhibits erk->apoptosis Inhibits p38->apoptosis Induces

Caption: Potential signaling pathways modulated by cytotoxic pyridine derivatives.

Cell Cycle Arrest

Another common mechanism of action for cytotoxic compounds is the induction of cell cycle arrest, which prevents cancer cells from dividing. Pyridine derivatives have been observed to cause cell cycle arrest at different phases, such as G0/G1 or G2/M.[3][10] For example, some anticancer pyridines induce G2/M arrest via the upregulation of p53 and JNK.[3]

Conclusion and Future Directions

While direct experimental evidence for the cytotoxicity of 2,4,6-trimethoxypyridin-3-ol is currently lacking, a comparative analysis of related heterocyclic compounds provides a strong rationale for its investigation as a potential cytotoxic agent. The structure-activity relationships discussed herein suggest that the trimethoxy-substituted pyridin-3-ol core is a promising scaffold for the development of novel anticancer therapeutics.

Future research should focus on the synthesis of 2,4,6-trimethoxypyridin-3-ol and a systematic evaluation of its cytotoxic effects against a panel of cancer cell lines using the standardized methodologies outlined in this guide. Subsequent mechanistic studies will be crucial to elucidate its mode of action and to guide the design of more potent and selective analogs. The continued exploration of the pyridin-3-ol scaffold holds significant promise for the discovery of next-generation cancer therapies.

References

  • New bioactive 5-arylcarboximidamidopyrazolo[3,4-c]pyridines: Synthesis, cytotoxic activity, mechanistic investigation and structure-activity relationships. European Journal of Medicinal Chemistry.
  • Anticancer pyridines induce G2/M arrest and apoptosis via p53 and JNK upregulation in liver and breast cancer cells. Oncology Letters.
  • A Technical Guide to the Discovery and History of Pyridin-3-ol Derivatives for Researchers and Drug Development Professionals. BenchChem.
  • The Structure–Antiproliferative Activity Relationship of Pyridine Deriv
  • A quantitative structure-activity relationship study on substituted pyridines as a contribution to the knowledge of the toxic effects of orellanine, a toxin from the mushroom Cortinarius orellanus. Toxicon.
  • Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega.
  • Synthesis, Characterization and in vitro Cytotoxic Evaluation of Some Novel Heterocyclic Compounds Bearing the Indole Ring. American Journal of Chemistry.
  • Cytotoxic Effects of Newly Synthesized Heterocyclic Candidates Containing Nicotinonitrile and Pyrazole Moieties on Hepatocellular and Cervical Carcinomas. Molecules.
  • Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Advances.
  • Synthesis and in vitro cytotoxicity studies of certain novel heterocycles derived from bis 1, 2, 4-triazoles and their DNA damage studies. Medicinal Chemistry.
  • In Vitro Cytotoxicity Assays: Applic
  • The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. Molecules.

Sources

Comparative

Validation of quantitative analytical methods for 2,4,6-Trimethoxypyridin-3-ol

An in-depth technical guide to the validation of quantitative analytical methods for 2,4,6-Trimethoxypyridin-3-ol (CAS No. 1949816-21-0)[1].

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

An in-depth technical guide to the validation of quantitative analytical methods for 2,4,6-Trimethoxypyridin-3-ol (CAS No. 1949816-21-0)[1]. As a highly functionalized pyridine derivative, this compound presents unique analytical challenges due to its amphoteric nature and multiple electron-donating methoxy groups.

This guide provides a rigorous, causality-driven framework for selecting, developing, and validating quantitative assays for this molecule, adhering strictly to the latest ICH Q2(R2) guidelines[2] and FDA Bioanalytical Method Validation standards[3].

Physicochemical Profiling & Method Rationale

Before selecting an analytical technique, we must analyze the structural causality that dictates the molecule's behavior in a chromatographic system.

2,4,6-Trimethoxypyridin-3-ol (C8H11NO4, MW: 185.18 g/mol ) features a pyridine ring substituted with three methoxy groups and one hydroxyl group. Based on the parent scaffold of 3-hydroxypyridine, the molecule is amphoteric:

  • Basic Center (Pyridine Nitrogen): The nitrogen atom can accept a proton. In the parent 3-hydroxypyridine, the pKa is approximately 4.79[4]. The electron-donating methoxy groups in the 2, 4, and 6 positions significantly increase electron density on the ring, likely raising this pKa slightly.

  • Acidic Center (Phenolic Hydroxyl): The hydroxyl group at position 3 can donate a proton, with a typical pKa around 8.75[4].

The Causality of pH Selection: To achieve reproducible retention and sharp peak shapes in Reversed-Phase Liquid Chromatography (RP-LC), the molecule must be kept in a single, un-ionized state. Operating at a neutral pH (e.g., pH 7.0) would place the molecule dangerously close to its ionization thresholds, leading to peak tailing and retention time drift. Therefore, the mobile phase must be strictly buffered to an acidic pH (e.g., pH 2.5–3.0 using 0.1% Formic Acid) to fully protonate the hydroxyl group and stabilize the nitrogen, ensuring robust interaction with the C18 stationary phase.

Comparative Analysis of Quantitative Methods

The selection of the analytical method depends entirely on the sample matrix and the required sensitivity. Below is an objective performance comparison of the three primary techniques used for this compound.

Performance MetricHPLC-UV / PDALC-MS/MS (ESI+)GC-FID / GC-MS
Primary Application API Purity, Formulation AssayTrace Bioanalysis, PK StudiesResidual Solvents, Volatiles
Sensitivity (LOQ) ~0.1 - 1.0 µg/mL~1.0 - 10.0 ng/mL~1.0 µg/mL
Linearity Range 1 - 100 µg/mL10 - 1000 ng/mL5 - 50 µg/mL
Sample Preparation Simple dilution / FiltrationProtein precipitation / SPEDerivatization required (Silylation)
Throughput High (10-15 min/run)Very High (3-5 min/run)Moderate (20-30 min/run)
Cost per Sample LowHighMedium
Self-Validation Check Peak purity angle < thresholdStable isotope internal standardResolution from derivatizing agent

Table 1: Comparative performance of quantitative analytical methods for 2,4,6-Trimethoxypyridin-3-ol.

Method Selection Logic

MethodSelection Start 2,4,6-Trimethoxypyridin-3-ol Sample Matrix Purity High Concentration (API / Intermediate) Start->Purity Bio Low Concentration (Biological / Trace Matrix) Start->Bio Volatile Volatile Impurities (Residual Solvents) Start->Volatile HPLC HPLC-UV / PDA (Routine Assay & Purity) Purity->HPLC Primary Choice LCMS LC-MS/MS (High Sensitivity / PK) Bio->LCMS Trace Level GC GC-FID / GC-MS (Requires Derivatization) Volatile->GC Headspace

Figure 1: Decision matrix for selecting the appropriate quantitative analytical method based on sample matrix and concentration.

Standardized Experimental Protocols

To ensure scientific integrity, every protocol must function as a self-validating system. This means incorporating System Suitability Testing (SST) directly into the workflow to prove the system is fit-for-purpose before any sample is analyzed.

Protocol A: HPLC-UV Method for Purity and Assay

Objective: Quantify the assay and organic impurities of 2,4,6-Trimethoxypyridin-3-ol in bulk batches.

  • Preparation of Mobile Phase:

    • Mobile Phase A: 0.1% Formic Acid in MS-grade Water (pH ~2.7). Causality: Suppresses ionization of the phenolic -OH and standardizes the protonation state of the pyridine nitrogen.

    • Mobile Phase B: 100% MS-grade Acetonitrile.

  • Chromatographic Conditions:

    • Column: Waters XBridge C18 (150 mm × 4.6 mm, 3.5 µm). Causality: The ethylene-bridged hybrid (BEH) particle provides superior peak shape for basic/amphoteric compounds.

    • Flow Rate: 1.0 mL/min.

    • Column Temperature: 30°C.

    • Detection: UV at 280 nm.

    • Gradient: 0-2 min (5% B), 2-10 min (linear to 90% B), 10-12 min (90% B), 12-12.1 min (return to 5% B), 12.1-15 min (equilibration).

  • System Suitability Test (Self-Validation):

    • Inject the standard solution (50 µg/mL) six times.

    • Acceptance Criteria: Relative Standard Deviation (RSD) of peak area ≤ 2.0%; Tailing factor (T) ≤ 1.5; Theoretical plates (N) ≥ 5000. Do not proceed if SST fails.

Protocol B: LC-MS/MS for Bioanalytical Quantification

Objective: Quantify 2,4,6-Trimethoxypyridin-3-ol in plasma for pharmacokinetic (PK) studies.

  • Sample Preparation (Protein Precipitation):

    • Aliquot 50 µL of plasma into a microcentrifuge tube.

    • Add 10 µL of Internal Standard (IS) working solution (e.g., a deuterated analog or structurally similar substituted pyridine).

    • Add 150 µL of ice-cold Acetonitrile containing 0.1% Formic Acid. Causality: Acetonitrile crashes plasma proteins, while the acid disrupts protein-drug binding, ensuring high recovery.

    • Vortex for 2 minutes, centrifuge at 14,000 rpm for 10 minutes at 4°C. Transfer the supernatant to an autosampler vial.

  • Mass Spectrometry Conditions:

    • Ionization: Electrospray Ionization in Positive mode (ESI+). Causality: The pyridine nitrogen readily accepts a proton, forming a stable [M+H]+ ion at m/z 186.2.

    • MRM Transitions: Monitor m/z 186.2 → [Fragment Ion] (e.g., loss of a methoxy group, m/z ~154 or 171 depending on collision energy optimization).

  • Self-Validation Check:

    • Analyze a blank matrix sample immediately following the highest calibration standard to verify zero carryover (carryover must be ≤ 20% of the Lower Limit of Quantification, LLOQ)[3].

ICH Q2(R2) & FDA Validation Framework

Method validation proves that the analytical procedure is fit for its intended purpose. The validation lifecycle must follow the updated ICH Q2(R2) guidelines (effective 2024)[5] for pharmaceutical assays, or the FDA Bioanalytical Method Validation Guidance (2018)[6] for biological matrices.

ValidationWorkflow Prep Method Development Spec Specificity & Selectivity Prep->Spec Range Linearity & Range Spec->Range Acc Accuracy & Recovery Range->Acc Prec Precision (Repeatability) Acc->Prec Robust Robustness Prec->Robust

Figure 2: Sequential lifecycle of analytical method validation according to ICH Q2(R2) guidelines.

Specificity and Selectivity
  • Concept: The ability to assess the analyte unequivocally in the presence of expected components (impurities, degradants, matrix)[2].

  • Execution: For HPLC-UV, inject forced degradation samples (acid, base, peroxide, heat, UV light). Use a Photodiode Array (PDA) detector to calculate peak purity. The peak purity angle must be less than the purity threshold. For LC-MS/MS, analyze 6 independent lots of blank biological matrix to ensure no interfering peaks >20% of the LLOQ at the retention time of 2,4,6-Trimethoxypyridin-3-ol[7].

Linearity and Range
  • Concept: The ability to obtain test results directly proportional to the concentration of the analyte[2].

  • Execution: Prepare a minimum of 5 concentration levels (ICH) or 6-8 non-zero levels (FDA)[3]. For 2,4,6-Trimethoxypyridin-3-ol HPLC assay, range is typically 80% to 120% of the target test concentration. Perform linear regression analysis.

  • Acceptance: Correlation coefficient ( R2 ) ≥ 0.999. The y-intercept should not significantly deviate from zero.

Accuracy (Recovery)
  • Concept: The closeness of agreement between the accepted true value and the value found[2].

  • Execution: Spike known amounts of 2,4,6-Trimethoxypyridin-3-ol standard into the sample matrix at three concentration levels (e.g., 50%, 100%, 150% for API; Low, Mid, High Quality Controls for bioanalysis). Prepare in triplicate.

  • Acceptance: For HPLC-UV (API): 98.0% – 102.0% recovery. For LC-MS/MS (Bioanalytical): ±15% of nominal concentration (±20% at LLOQ)[6].

Precision (Repeatability & Intermediate Precision)
  • Concept: The degree of scatter between a series of measurements obtained from multiple sampling of the same homogeneous sample[2].

  • Execution:

    • Repeatability (Intra-day): Analyze 6 independent preparations of the sample at 100% test concentration on the same day, by the same analyst, on the same equipment.

    • Intermediate Precision (Inter-day): Repeat the analysis on a different day, by a different analyst, using a different HPLC/LC-MS system.

  • Acceptance: %RSD ≤ 2.0% for API assay; %RSD ≤ 15% for bioanalytical methods[3].

Robustness
  • Concept: A measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters[2].

  • Execution: Deliberately alter the mobile phase pH (±0.2 units), column temperature (±5°C), and flow rate (±0.1 mL/min).

  • Causality Check: Because 2,4,6-Trimethoxypyridin-3-ol is amphoteric, altering the pH by ±0.2 units is the most critical robustness test. If the retention time shifts significantly, the method lacks sufficient buffering capacity and must be redeveloped.

References

  • European Medicines Agency (EMA) / ICH. "ICH Q2(R2) Guideline on validation of analytical procedures - Step 5." EMA Europa. Available at:[Link]

  • International Council for Harmonisation (ICH). "Validation of Analytical Procedures Q2(R2)." ICH.org. Available at:[Link]

  • U.S. Food and Drug Administration (FDA). "Bioanalytical Method Validation; Guidance for Industry; Availability." Federal Register. Available at:[Link]

  • Resolve Mass Spectrometry. "Essential FDA Guidelines for Bioanalytical Method Validation." Resolve Mass. Available at:[Link]

Sources

Safety & Regulatory Compliance

No content available

This section has no published content on the current product page yet.

Retrosynthesis Analysis

One-step AI retrosynthesis routes and strategy settings for this compound.

Method

Feasible Synthetic Routes

Route proposals generated from BenchChem retrosynthesis models.

Back to Product Page

AI-Powered Synthesis Planning: Our tool employs Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, and Template_relevance Reaxys_biocatalysis models to predict feasible routes.

One-Step Synthesis Focus: Designed for one-step synthesis suggestions with concise route output.

Accurate Predictions: Uses PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, and REAXYS_BIOCATALYSIS data sources.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2,4,6-Trimethoxypyridin-3-ol
Reactant of Route 2
2,4,6-Trimethoxypyridin-3-ol
© Copyright 2026 BenchChem. All Rights Reserved.